molecular formula C28H50N2O14 B8114182 BocNH-PEG8-CH2CH2COONHS

BocNH-PEG8-CH2CH2COONHS

Cat. No.: B8114182
M. Wt: 638.7 g/mol
InChI Key: IMHWEHHFADRZAV-UHFFFAOYSA-N
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Description

BocNH-PEG8-CH2CH2COONHS is a useful research compound. Its molecular formula is C28H50N2O14 and its molecular weight is 638.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N2O14/c1-28(2,3)43-27(34)29-7-9-36-11-13-38-15-17-40-19-21-42-23-22-41-20-18-39-16-14-37-12-10-35-8-6-26(33)44-30-24(31)4-5-25(30)32/h4-23H2,1-3H3,(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWEHHFADRZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the structure, properties, and applications of the heterobifunctional crosslinker, BocNH-PEG8-CH2CH2COONHS.

Introduction

This compound, also known as t-Boc-N-amido-PEG8-NHS ester, is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker used extensively in bioconjugation, drug delivery, and proteomics.[1][2] It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a flexible spacer. This unique structure allows for the sequential and controlled conjugation of two different molecules.

The molecule consists of three primary functional components:

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine.[2][3]

  • An eight-unit polyethylene glycol (PEG8) spacer , which is hydrophilic and increases the solubility and stability of the resulting conjugate in aqueous media.[2][3]

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive group that efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2]

This combination of features makes this compound an invaluable tool for developing complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Chemical Properties and Structure

The physicochemical properties of this compound are summarized below. These values are critical for calculating reaction stoichiometries, ensuring solubility, and proper handling and storage.

Quantitative Data Summary
PropertyValueReferences
Systematic Name t-Boc-N-amido-PEG8-NHS ester[2]
CAS Number 2009357-80-4[2][5][6]
Molecular Formula C28H50N2O14[2][5][6]
Molecular Weight 638.7 g/mol [2][5][6]
Purity Typically ≥95%[2]
Appearance White to off-white solid or oil-
Solubility Soluble in DMSO, DMF, DCM[7]
Storage Conditions -20°C, keep dry and protected from light[2][7]
Molecular Structure and Functional Components

The versatility of this compound stems from its distinct functional domains, as illustrated in the diagram below.

Functional domains of the this compound linker.

Mechanism of Action and Key Applications

The primary mechanism of this linker involves a two-stage reaction strategy. First, the NHS ester reacts with a primary amine on a target molecule (Molecule A). Following this conjugation and any necessary purification, the Boc group is chemically removed to expose a new primary amine, which can then be coupled to a second molecule (Molecule B).

General Reaction Workflow

The logical flow for utilizing this bifunctional linker is depicted below. This process enables the precise assembly of complex bioconjugates.

G MoleculeA Molecule A (e.g., Protein with -NH₂) Step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) MoleculeA->Step1 Linker BocNH-PEG8-NHS Linker->Step1 Conjugate1 BocNH-PEG8-Molecule A Step1->Conjugate1 Step2 Step 2: Boc Deprotection (e.g., TFA) Conjugate1->Step2 Conjugate2 H₂N-PEG8-Molecule A Step2->Conjugate2 Step3 Step 3: Amide Coupling (e.g., EDC/NHS) Conjugate2->Step3 MoleculeB Molecule B (e.g., Drug with -COOH) MoleculeB->Step3 FinalProduct Molecule B-PEG8-Molecule A (Final Bioconjugate) Step3->FinalProduct

Sequential conjugation workflow using a Boc- and NHS-functionalized linker.
Key Applications

  • PROTAC Development : This linker is ideal for synthesizing PROTACs, which require connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4] The defined length of the PEG8 spacer is critical for optimally positioning the two proteins to facilitate ubiquitination and subsequent degradation.

  • Antibody-Drug Conjugates (ADCs) : In ADC development, the linker can be used to attach a cytotoxic payload to an antibody.[8] The hydrophilic PEG spacer enhances the pharmacokinetic properties of the ADC, improving its solubility and reducing aggregation.[3][8]

  • Surface Modification : The linker can be used to tether proteins, peptides, or other biomolecules to amine-functionalized surfaces for applications in biosensors, microarrays, and biocompatible materials.

  • Peptide and Oligonucleotide Labeling : It is used to conjugate labels (like fluorescent dyes or biotin) to amine-modified oligonucleotides or peptides for use in diagnostic assays.[2]

Experimental Protocols

The following section provides a detailed, generalized methodology for the conjugation of this compound to a protein.

Protein Conjugation via NHS Ester Reaction

This protocol outlines the steps for labeling a protein containing accessible primary amines (e.g., lysine residues) with the linker.

A. Materials Required

  • Protein of interest (2-10 mg/mL)

  • This compound

  • Reaction Buffer : Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) at pH 7.2-7.4 or 50 mM sodium borate (B1201080) buffer at pH 8.5. Avoid buffers containing primary amines like Tris or glycine.[9][10]

  • Solvent : Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[9]

  • Quenching Buffer : 1 M Tris-HCl or 1 M Glycine, pH 7.4.

  • Purification System: Dialysis cassettes (10K MWCO), or size-exclusion chromatography (gel filtration) columns.[9][10]

B. Pre-Reaction Preparations

  • Buffer Exchange : If the protein solution contains interfering primary amines (e.g., Tris buffer), exchange it into the appropriate Reaction Buffer using dialysis or a desalting column.[10][11]

  • Equilibrate Reagents : Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[9][10][11]

  • Prepare Linker Solution : Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[9] Do not store this solution, as the NHS ester is moisture-sensitive.[9]

C. Conjugation Procedure

  • Calculate Molar Ratio : Determine the desired molar excess of linker to protein. A 10- to 20-fold molar excess is a common starting point for antibodies.[9] This ratio should be optimized for each specific protein.

  • Reaction Initiation : Add the calculated volume of the 10 mM linker solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9][10]

  • Incubation : Incubate the reaction mixture at room temperature for 60 minutes or on ice for 2 hours.[9][10] Protect from light if any components are light-sensitive.

  • Quenching (Optional) : To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[11] This step consumes any unreacted NHS ester.

D. Purification

  • Removal of Excess Linker : Remove unreacted linker and byproducts from the protein conjugate using dialysis against PBS (at least 3 buffer changes) or a size-exclusion/gel filtration column equilibrated with PBS.[9][10]

  • Characterization : Analyze the conjugate using techniques such as SDS-PAGE (to observe mass shift), mass spectrometry (to determine the degree of labeling), and functional assays to confirm that the protein's activity is retained.

E. Storage

  • Store the final purified conjugate under conditions optimal for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

References

In-Depth Technical Guide: BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH2CH2COONHS is a heterobifunctional crosslinker that contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This molecule is a valuable tool in bioconjugation and drug delivery, offering a versatile platform for linking molecules of interest. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media, while the terminal reactive groups allow for the sequential and controlled conjugation to different molecules.

The NHS ester facilitates the formation of a stable amide bond with primary amines, such as those found on the surface of proteins or amine-modified oligonucleotides. The Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized. This dual reactivity makes it an ideal linker for applications such as antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Weight 638.70 g/mol [1][2]
Chemical Formula C28H50N2O14[1][2]
CAS Number 2009357-80-4[1][2]
Purity ≥95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO, DMF, and other organic solvents. The PEG spacer increases aqueous solubility of conjugates.[3][4]
Storage Conditions Store at -20°C for long-term stability. For short-term, 2-8°C is acceptable. Keep dry and protected from light.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., Protein)

This protocol describes the reaction of the NHS ester group of the linker with primary amines on a target molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, antibody)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the solution of the amine-containing molecule. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. If the conjugated molecule is light-sensitive, protect the reaction from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization buffer (e.g., saturated sodium bicarbonate)

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution (e.g., for 1 mL of DCM, add 1 mL of TFA).

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Solvent Removal: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).

  • Neutralization (Optional): If residual acid needs to be removed, dissolve the residue in a minimal amount of a suitable solvent and neutralize with a mild base or buffer.

  • Purification: Purify the deprotected conjugate using an appropriate method such as HPLC or dialysis to remove any remaining reagents and byproducts.

Application Workflow: Linking Two Molecules

The following diagram illustrates a typical experimental workflow for using this compound to link two different molecules, Molecule A (containing a primary amine) and Molecule B (to be conjugated to the deprotected amine of the linker).

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Molecule A (-NH2) product1 BocNH-PEG8-Molecule A A->product1 Reaction at pH 7.2-8.5 linker1 This compound linker1->product1 product1_deprotect BocNH-PEG8-Molecule A product2 H2N-PEG8-Molecule A product1_deprotect->product2 TFA/DCM product2_conjugate H2N-PEG8-Molecule A final_product Molecule B-PEG8-Molecule A product2_conjugate->final_product Amide bond formation B Molecule B (e.g., with -COOH) B->final_product

References

Synthesis of BocNH-PEG8-CH2CH2COONHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for BocNH-PEG8-CH2CH2COONHS, a heterobifunctional PEG linker crucial in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The synthesis is a robust three-step process, commencing with the formation of the core amino-PEG-acid structure, followed by the protection of the terminal amine, and culminating in the activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished through the following three principal stages:

  • Preparation of the Starting Material : Synthesis of 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosane-27-oic acid (H₂N-PEG8-CH₂CH₂COOH).

  • Amine Protection : Reaction of the terminal amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield BocNH-PEG8-CH₂CH₂COOH.

  • Carboxylic Acid Activation : Conversion of the terminal carboxylic acid to an N-hydroxysuccinimide ester using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

Below is a graphical representation of the complete synthesis workflow.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Amino-PEG-Acid cluster_1 Step 2: Boc Protection cluster_2 Step 3: NHS Esterification A Dibenzylamino-PEG8-OH C Dibenzylamino-PEG8-CH₂CH₂COO-tBu A->C Michael Addition B tert-Butyl Acrylate (B77674) B->C Michael Addition D H₂N-PEG8-CH₂CH₂COO-tBu C->D Catalytic Hydrogenation (Debenzylation) E H₂N-PEG8-CH₂CH₂COOH (Starting Material) D->E Acidic Hydrolysis (t-Bu Deprotection) G BocNH-PEG8-CH₂CH₂COOH E->G Boc Protection F Boc₂O, DIPEA F->G Boc Protection I BocNH-PEG8-CH₂CH₂COONHS (Final Product) G->I Activation H EDC, NHS H->I Activation

Caption: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of H₂N-PEG8-CH₂CH₂COOH

The initial step involves the synthesis of the amino-PEG-acid backbone. A common high-yield method involves the Michael addition of tert-butyl acrylate to a protected amino-PEG alcohol, followed by deprotection steps. A patented method outlines a route with high yields of 87-92% for similar compounds.[1]

Materials:

  • Dibenzylamino-PEG8-OH

  • tert-Butyl acrylate

  • Potassium tert-butoxide (t-BuOK)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Michael Addition: Dissolve Dibenzylamino-PEG8-OH in anhydrous DCM. Add a catalytic amount of t-BuOK. To this solution, add tert-butyl acrylate dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Purification: Quench the reaction with water and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Dibenzylamino-PEG8-CH₂CH₂COO-tBu.

  • Debenzylation: Dissolve the product from the previous step in MeOH. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir vigorously for 16-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH. Concentrate the filtrate to yield H₂N-PEG8-CH₂CH₂COO-tBu.

  • Hydrolysis: Dissolve the amine intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 2-4 hours.

  • Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by precipitation from diethyl ether to yield H₂N-PEG8-CH₂CH₂COOH as a salt.

Step 2: Synthesis of BocNH-PEG8-CH₂CH₂COOH

This step involves the protection of the primary amine of the PEG linker with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • H₂N-PEG8-CH₂CH₂COOH

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve H₂N-PEG8-CH₂CH₂COOH (1.0 eq) in anhydrous DCM.

  • Add DIPEA (4.0-6.0 eq) to the solution, followed by the addition of Boc₂O (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS. A Kaiser test can be used to detect the presence of free primary amines.

  • Once the reaction is complete (negative Kaiser test), concentrate the reaction mixture to approximately half its original volume.

  • Add cold diethyl ether to the concentrated solution to precipitate the product.

  • Isolate the white solid product by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove unreacted reagents and by-products.

  • Dry the product under vacuum to yield BocNH-PEG8-CH₂CH₂COOH.

Step 3: Synthesis of BocNH-PEG8-CH₂CH₂COONHS

The final step is the activation of the terminal carboxylic acid to an NHS ester, making it reactive towards primary amines.

Materials:

  • BocNH-PEG8-CH₂CH₂COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve BocNH-PEG8-CH₂CH₂COOH (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2-1.5 eq) to the solution, followed by the addition of EDC·HCl (1.2-1.5 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be filtered to remove any precipitated urea (B33335) by-product.

  • The filtrate is then typically washed with a 5% aqueous solution of citric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product, BocNH-PEG8-CH₂CH₂COONHS. The product should be stored under desiccated and refrigerated conditions to prevent hydrolysis of the NHS ester.

III. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The yields are based on reported values for similar PEG compounds and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialReagents (Molar Eq)SolventTemp. (°C)Time (h)Typical Yield (%)
1Amino-PEG-Acid SynthesisDibenzylamino-PEG8-OH-DCM, MeOHRT48-7287-92
2Boc ProtectionH₂N-PEG8-CH₂CH₂COOHBoc₂O (1.5-2.0), DIPEA (4.0-6.0)DCMRT3-5>95 (Quantitative)
3NHS EsterificationBocNH-PEG8-CH₂CH₂COOHEDC·HCl (1.2-1.5), NHS (1.2-1.5)DCM/DMFRT12-18>90

IV. Logical Relationships Diagram

The following diagram illustrates the logical dependencies and transformations in the synthesis process.

Logical_Relationships start Starting Materials intermediate1 H₂N-PEG8-CH₂CH₂COOH Amino-PEG-Acid start->intermediate1 Synthesis intermediate2 BocNH-PEG8-CH₂CH₂COOH Boc-Protected Intermediate intermediate1->intermediate2 Boc Protection final_product BocNH-PEG8-CH₂CH₂COONHS Final NHS Ester intermediate2->final_product NHS Esterification end Final Product final_product->end

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Unlocking Enhanced Bioconjugate Performance: A Technical Guide to the BocNH-PEG8-CH2CH2COONHS Hydrophilic Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted benefits of the BocNH-PEG8-CH2CH2COONHS hydrophilic spacer in the context of advanced bioconjugation, with a particular focus on its application in the development of Antibody-Drug Conjugates (ADCs). We will delve into the core advantages conferred by the discrete eight-unit polyethylene (B3416737) glycol (PEG8) chain, present quantitative data to substantiate these benefits, provide detailed experimental protocols for its use, and visualize key biological and experimental workflows.

Introduction: The Critical Role of Linkers in Bioconjugation

The linker connecting a biological molecule to a payload, such as a cytotoxic drug in an ADC, is a critical determinant of the conjugate's overall efficacy, safety, and developability. The this compound linker is a heterobifunctional crosslinker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic PEG8 spacer. The NHS ester facilitates covalent attachment to primary amines on proteins, such as lysine (B10760008) residues on an antibody, while the Boc-protected amine can be deprotected to allow for further modification. The central PEG8 chain, however, is the key to unlocking a range of desirable physicochemical and pharmacological properties.

Core Benefits of the Hydrophilic PEG8 Spacer

The integration of a discrete PEG8 spacer into a linker architecture, such as in this compound, offers a multitude of advantages over traditional alkyl-based linkers, primarily by mitigating the hydrophobicity of many potent payloads.[1]

  • Enhanced Solubility and Reduced Aggregation: Many highly potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the resulting ADC, particularly at high drug-to-antibody ratios (DARs).[1] This aggregation can compromise manufacturing, reduce stability, and accelerate clearance from circulation.[1] The hydrophilic PEG8 spacer acts as a solubilizing agent, creating a hydration shell around the conjugate that shields the hydrophobic drug and prevents aggregation.[1][2] This improved solubility is critical for developing ADCs with higher DARs and for enabling bioconjugation reactions in aqueous buffers with minimal use of organic co-solvents like DMSO.[3][4]

  • Improved Pharmacokinetics (PK): A key advantage of PEGylation is the significant improvement in the pharmacokinetic profile of the bioconjugate.[1] The hydration shell increases the hydrodynamic size of the ADC, which can reduce renal clearance and shield it from premature clearance by the reticuloendothelial system.[5] This leads to a longer circulation half-life, slower plasma clearance, and increased overall exposure (Area Under the Curve - AUC), allowing for greater accumulation in the target tissue, such as a tumor.[1]

  • Enhanced Stability: The PEG8 spacer can contribute to the overall stability of the bioconjugate by sterically shielding the payload and the antibody from enzymatic degradation.[5] This can be particularly important for cleavable linkers, where the PEG chain can modulate the release of the payload. Furthermore, by reducing aggregation, the PEG spacer inherently improves the physical stability of the ADC formulation.[2][5]

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is recognized as safe by the FDA.[2] The PEG8 spacer can help to mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[2][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies that demonstrate the benefits of incorporating PEG spacers in bioconjugates, particularly ADCs.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics

This table illustrates the effect of increasing PEG spacer length on the systemic clearance of an ADC in rats. A lower clearance rate indicates a longer circulation time. The data shows that clearance rates decrease with increasing PEG length, plateauing around PEG8.

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8 ~5
PEG12~5
PEG24~5

(Data adapted from Burke et al., 2017, as cited in a comparative analysis of discrete PEG linkers in ADC development)

Table 2: Impact of PEG8 Spacer on ADC Solubility

This table presents a case study where replacing a non-PEG linker with a Mal-PEG8-COOH linker dramatically improved the solubility and reduced the aggregation of an ADC.

ParameterOriginal Non-PEG LinkerWith Mal-PEG8-COOH Linker
Solubility < 2 mg/mL> 20 mg/mL (10-fold increase)
Aggregation (after 7 days in serum) > 30%< 5% (6-fold reduction)

(Data from a case study on transforming ADC viability with a monodisperse PEG linker)

Table 3: Impact of PEGylation on ADC Stability (Aggregation)

This table summarizes findings from a stability study on PEGylated ADCs, showing the impact of PEGylation on the formation of aggregates under thermal stress.

ADC ConstructDARAggregation Propensity
Non-PEGylated~4Higher
PEGylated ~4 Lower
Non-PEGylated~8Significantly Higher
PEGylated ~8 Significantly Lower

(Qualitative summary of data presented in a study on the accelerated stability of PEG-ADCs)[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in the development and characterization of an ADC using a BocNH-PEG-NHS ester linker.

Protocol 1: Antibody Preparation and Desalting

This protocol describes the initial preparation of the antibody to remove any interfering substances from the storage buffer.

Materials:

  • Monoclonal antibody (mAb) in storage buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter unit (10K MWCO)

  • Microcentrifuge

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Add 500 µL of PBS to the Amicon filter unit to pre-wet the membrane.

  • Centrifuge at 14,000 x g for 3 minutes and discard the flow-through.

  • Add the desired amount of antibody solution (e.g., 80 µL of 2 mg/mL) to the filter unit and bring the volume up to 500 µL with PBS.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Discard the flow-through.

  • Add another 500 µL of PBS and centrifuge at 14,000 x g for 10 minutes.

  • To collect the purified antibody, invert the filter unit into a clean collection tube and centrifuge at 1,000 x g for 2 minutes.

  • Measure the concentration of the desalted antibody using a NanoDrop at 280 nm.

Protocol 2: Conjugation of this compound to Antibody

This protocol outlines the conjugation of the NHS ester linker to the primary amines of the antibody.

Materials:

  • Desalted antibody in PBS, pH 7.4 (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Reaction tubes

  • Vortex mixer

Procedure:

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). The NHS ester is moisture-sensitive, so the vial should be equilibrated to room temperature before opening.

  • Antibody Preparation: Adjust the pH of the desalted antibody solution to 8.3-8.5 by exchanging the buffer with 0.1 M Sodium Bicarbonate buffer using a desalting column or centrifugal filter. The optimal antibody concentration is typically 1-10 mg/mL.

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker is a common starting point. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC to remove unconjugated linker and other byproducts, followed by characterization.

Materials:

  • Quenched ADC reaction mixture (from Protocol 2)

  • Size-exclusion chromatography (SEC) column

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • Hydrophobic interaction chromatography (HIC) column and system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer

Procedure:

  • Purification:

    • Purify the ADC using a size-exclusion chromatography (SEC) column to separate the conjugated antibody from unconjugated linker and quenching reagents.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC). The number of conjugated linkers will alter the hydrophobicity of the antibody, allowing for separation and quantification of different species.

    • Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using analytical SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry to ensure the correct mass of the conjugate.

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (e.g., Antibody-PEG8-Drug) HER2_receptor HER2 Receptor ADC->HER2_receptor Binding HER2_dimer HER2 Dimerization endosome Endosome HER2_receptor->endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK lysosome Lysosome endosome->lysosome Fusion drug_release Cytotoxic Drug Release lysosome->drug_release apoptosis Apoptosis (Cell Death) drug_release->apoptosis proliferation Cell Proliferation & Survival PI3K_AKT->proliferation RAS_MAPK->proliferation ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Functional Evaluation antibody_prep 1. Antibody Preparation conjugation 3. Conjugation Reaction antibody_prep->conjugation linker_payload_prep 2. Linker-Payload Synthesis linker_payload_prep->conjugation purification 4. Purification (e.g., SEC) conjugation->purification dar_analysis 5. DAR Analysis (HIC) purification->dar_analysis purity_aggregation 6. Purity & Aggregation (SEC) purification->purity_aggregation identity_integrity 7. Identity & Integrity (Mass Spec) purification->identity_integrity in_vitro_cytotoxicity 8. In Vitro Cytotoxicity Assay identity_integrity->in_vitro_cytotoxicity in_vivo_efficacy 9. In Vivo Efficacy Studies in_vitro_cytotoxicity->in_vivo_efficacy pk_studies 10. Pharmacokinetic Studies in_vivo_efficacy->pk_studies

References

An In-depth Technical Guide to the Mechanism and Application of BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH2CH2COONHS is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug delivery systems. This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected primary amine, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities allows for a versatile and controlled approach to covalently linking molecules, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its mechanism of action, with detailed experimental protocols and data presented for clarity.

Core Mechanism of Action

The utility of this compound is rooted in the distinct reactivity of its terminal functional groups. The core mechanism involves a two-stage process: initial conjugation via the NHS ester and subsequent deprotection of the Boc group to reveal a primary amine for further functionalization.

NHS Ester-Mediated Amine Coupling

The primary mechanism of action for conjugation is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine of a biomolecule (such as the ε-amine of a lysine (B10760008) residue on a protein) attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient in aqueous solutions under mild basic conditions (pH 7.2-8.5).[1] The main competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the terminal amine. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the Boc group, leading to its cleavage and the release of isobutene and carbon dioxide, thereby exposing the primary amine for subsequent conjugation or modification.

Quantitative Data Summary

Table 1: General Reaction Conditions for NHS Ester-Amine Coupling

ParameterValueReference
pH Range 7.2 - 8.5[1]
Reaction Time 30 - 120 minutes[1]
Temperature 4°C to Room Temperature[1]
Molar Excess of Linker 10 to 50-fold

Table 2: General Reaction Conditions for Boc Deprotection

ParameterValueReference
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20-50% in DCM
Reaction Time 30 - 60 minutes
Temperature Room Temperature

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of the linker to a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using an appropriate desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Lyophilize the purified Boc-protected PEGylated protein and dissolve it in anhydrous DCM.

  • Deprotection Reaction: Add TFA to the solution to a final concentration of 20-50%. Stir the reaction mixture at room temperature for 30-60 minutes.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess TFA.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the deprotected PEGylated protein.

  • Purification: Further purify the product using SEC or HPLC as needed.

Protocol 3: Characterization of the Conjugate

Mass Spectrometry:

  • Determine the molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the successful conjugation and to determine the number of linker molecules attached per protein (degree of labeling).

HPLC Analysis:

  • Use size-exclusion chromatography (SEC-HPLC) to assess the purity of the conjugate and to detect any aggregation.

  • Reversed-phase HPLC (RP-HPLC) can be used to separate different species of the conjugate based on the degree of PEGylation.

Visualizations

Signaling Pathways and Workflows

G cluster_0 NHS Ester Conjugation cluster_1 Boc Deprotection Protein-NH2 Protein-NH2 Protein-NH-CO-PEG8-Linker-NHBoc Protein-NH-CO-PEG8-Linker-NHBoc Protein-NH2->Protein-NH-CO-PEG8-Linker-NHBoc + BocNH-PEG8-Linker-NHS BocNH-PEG8-Linker-NHS BocNH-PEG8-Linker-NHS BocNH-PEG8-Linker-NHS->Protein-NH-CO-PEG8-Linker-NHBoc NHS NHS Protein-NH-CO-PEG8-Linker-NHBoc->NHS - NHS Boc-Protected Conjugate Protein-NH-CO-PEG8-Linker-NHBoc Deprotected Conjugate Protein-NH-CO-PEG8-Linker-NH2 Boc-Protected Conjugate->Deprotected Conjugate + TFA TFA TFA TFA->Deprotected Conjugate

Caption: Reaction scheme for protein conjugation and deprotection.

G Start Start Prepare Protein Prepare Protein Start->Prepare Protein Prepare Linker Prepare Linker Start->Prepare Linker Conjugation Reaction Conjugation Reaction Prepare Protein->Conjugation Reaction Prepare Linker->Conjugation Reaction Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) Characterization (MS, HPLC) Characterization (MS, HPLC) Purification (SEC)->Characterization (MS, HPLC) Boc Deprotection Boc Deprotection Characterization (MS, HPLC)->Boc Deprotection Final Purification Final Purification Boc Deprotection->Final Purification Final Product Final Product Final Purification->Final Product

Caption: General experimental workflow for bioconjugation.

G cluster_0 Drug Delivery Vehicle cluster_1 Targeted Cell Antibody Antibody Linker This compound Antibody->Linker Drug Drug Linker->Drug ADC Antibody-Drug Conjugate Receptor Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug Release Drug Release Lysosome->Drug Release Cleavage Cell Death Cell Death Drug Release->Cell Death Apoptosis

Caption: Conceptual signaling pathway for an ADC.

References

Methodological & Application

Application Notes and Protocols for BocNH-PEG8-CH2CH2COONHS in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of drug release.

This document provides detailed application notes and protocols for the use of BocNH-PEG8-CH2CH2COONHS , a heterobifunctional linker, in the development of ADCs. This linker is comprised of three key functional components:

  • A Boc (tert-butyloxycarbonyl)-protected amine : This allows for the controlled, sequential conjugation of a cytotoxic drug to the linker. The Boc group is stable under various conditions and can be selectively removed under mild acidic conditions to reveal a primary amine.

  • A hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer : The PEG moiety enhances the aqueous solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.

  • An N-Hydroxysuccinimide (NHS) ester : This amine-reactive group facilitates the covalent attachment of the drug-linker construct to primary amines, such as the side chains of lysine (B10760008) residues, on the monoclonal antibody.

These attributes make this compound a versatile tool for the modular construction of ADCs with tailored properties.

Data Presentation

The following tables provide illustrative quantitative data for an ADC constructed using a PEG8 linker. These values are representative of typical results and should be used as a reference for experimental design and data interpretation.

Table 1: Illustrative Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodParameter MeasuredIllustrative Result
Hydrophobic Interaction Chromatography (HIC-HPLC)Average DAR and distribution of drug-loaded speciesAverage DAR: 3.8
DAR0: 5%
DAR2: 25%
DAR4: 50%
DAR6: 15%
DAR8: 5%
Mass Spectrometry (LC-MS)Mass of intact ADC and its subunits (light and heavy chains)Confirmed conjugation and provided precise mass of different DAR species

Table 2: Illustrative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionADC ConstructIC50 (ng/mL)
BT-474High HER2Anti-HER2-PEG8-Payload15
SK-BR-3High HER2Anti-HER2-PEG8-Payload25
MDA-MB-468Low/Negative HER2Anti-HER2-PEG8-Payload> 1000
BT-474High HER2Unconjugated Antibody> 1000

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

Part 1: Synthesis of the Drug-Linker Conjugate

This initial phase involves the conjugation of the cytotoxic payload to the this compound linker. This protocol assumes the cytotoxic drug possesses a free amine group for conjugation to the NHS ester end of the linker.

Materials:

  • This compound linker

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Dissolution of Reactants:

    • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the solution of the cytotoxic payload, add DIPEA (3 equivalents).

    • Slowly add the solution of this compound to the payload solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired drug-linker conjugate.

  • Purification:

    • Upon completion, purify the crude reaction mixture using reverse-phase HPLC to isolate the Boc-protected drug-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the purified Boc-drug-linker conjugate by mass spectrometry.

Part 2: Boc Deprotection of the Drug-Linker Conjugate

This step removes the Boc protecting group to expose the primary amine, which will then be conjugated to the antibody.

Materials:

  • Boc-protected drug-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Dissolution: Dissolve the purified Boc-drug-linker conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to the solution (typically 20-50% v/v).

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

    • The reaction is typically complete within 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up and Neutralization:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess DCM and TFA.

    • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected drug-linker conjugate.

  • Characterization: Confirm the complete removal of the Boc group by mass spectrometry.

Part 3: Conjugation of the Drug-Linker to the Antibody

This final conjugation step attaches the deprotected drug-linker to the monoclonal antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected drug-linker conjugate

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Protocol:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the conjugation buffer (e.g., 100 mM sodium phosphate, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation: Dissolve the deprotected drug-linker conjugate in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle agitation. The final concentration of the organic solvent should ideally be below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the ADC:

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using a suitable column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the purified ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC and/or mass spectrometry.[1]

    • Purity and Aggregation: Assess the purity and the presence of aggregates by SEC.

    • Identity and Integrity: Confirm the identity and integrity of the ADC by mass spectrometry.

Part 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions.

    • Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Part 1 & 2: Drug-Linker Synthesis cluster_adc_synthesis Part 3: ADC Synthesis & Purification cluster_characterization Part 4: Characterization & In Vitro Testing drug Amine-containing Cytotoxic Drug boc_drug_linker Boc-Drug-Linker Conjugate drug->boc_drug_linker Conjugation linker This compound linker->boc_drug_linker deprotected_drug_linker Deprotected Drug-Linker boc_drug_linker->deprotected_drug_linker Boc Deprotection adc Antibody-Drug Conjugate (ADC) deprotected_drug_linker->adc Conjugation antibody Monoclonal Antibody (mAb) antibody->adc purified_adc Purified ADC adc->purified_adc Purification (SEC) characterization Characterization (DAR, Purity) purified_adc->characterization cytotoxicity In Vitro Cytotoxicity Assay purified_adc->cytotoxicity

Caption: Workflow for ADC synthesis and characterization.

Signaling_Pathways ADC ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Tubulin_Inhibition Tubulin Polymerization Inhibition (e.g., Auristatins, Maytansinoids) Payload_Release->Tubulin_Inhibition DNA_Damage DNA Damage (e.g., Calicheamicin, PBDs) Payload_Release->DNA_Damage Cell_Cycle_Arrest G2/M Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General ADC mechanism of action and signaling pathways.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) using the bifunctional linker, BocNH-PEG8-CH2CH2COONHS. This linker features a Boc-protected amine for sequential conjugation and an NHS ester for efficient amide bond formation, connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) chain. The inclusion of a PEG spacer in PROTAC design is a common strategy to enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility and length for optimal ternary complex formation between the target protein and the E3 ubiquitin ligase.[1][2]

Introduction to PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.[7]

The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[5] The length and composition of the linker must be carefully optimized for each specific target and E3 ligase pair to achieve potent and selective protein degradation.[5][8] PEG linkers, such as the PEG8 moiety in this compound, are frequently employed to improve the solubility and pharmacokinetic properties of PROTACs.[1]

The Role of this compound in PROTAC Synthesis

This compound is a versatile tool for PROTAC synthesis due to its distinct functionalities:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthesis. It can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines on the corresponding binding ligand.[9]

  • PEG8 Spacer: The eight-unit polyethylene glycol spacer provides several advantages:

    • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the resulting PROTAC.[1]

    • Improved Permeability: Appropriate linker modifications can enhance the cell permeability of PROTACs.[8]

    • Optimal Length and Flexibility: The PEG8 linker offers a significant degree of flexibility and a defined length, which is crucial for facilitating the formation of a stable and productive ternary complex.[5][8]

Data Presentation

The following tables summarize representative quantitative data for the biological evaluation of a hypothetical BRD4-targeting PROTAC synthesized using a PEG8 linker.

Table 1: In Vitro Degradation of BRD4 by a PEG8-Containing PROTAC

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
MV4-11 (AML)240.75>95
HeLa (Cervical Cancer)245.2~90
22Rv1 (Prostate Cancer)2412.8~85

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Data is illustrative and based on reported values for potent BRD4 degraders.

Table 2: Anti-proliferative Activity of a PEG8-Containing BRD4 PROTAC

Cell LineIC50 (nM)
MV4-11 (AML)0.4
HeLa (Cervical Cancer)8.7
22Rv1 (Prostate Cancer)25.1

Note: IC50 is the concentration of the PROTAC required to inhibit 50% of cell growth. Data is illustrative and based on reported values for potent BRD4 degraders.

Mandatory Visualization

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (BocNH-PEG8-linker based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation workflow.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Coupling of Linker to POI Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Coupling to E3 Ligase Ligand POI_Ligand POI Ligand with -NH2 group Intermediate_1 Boc-NH-PEG8-Linker-POI_Ligand POI_Ligand->Intermediate_1 Amide Bond Formation (NHS ester reaction) Linker This compound Linker->Intermediate_1 Intermediate_2 H2N-PEG8-Linker-POI_Ligand Intermediate_1->Intermediate_2 Acidic Conditions (e.g., TFA) Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Amide Bond Formation (e.g., HATU, DIPEA) E3_Ligase_Ligand E3 Ligase Ligand with -COOH group E3_Ligase_Ligand->Final_PROTAC

Caption: Modular synthesis of a PROTAC.

BRD4_Signaling_Pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 Transcription_Factors Transcription Factors (e.g., c-Myc, KLF5) BRD4->Transcription_Factors Activation Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding Super_Enhancers Super-Enhancers Super_Enhancers->BRD4 Recruitment Gene_Transcription Oncogene Transcription Transcription_Factors->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation->Gene_Transcription Inhibition

Caption: BRD4's role in cancer and PROTAC targeting.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using JQ1 as the POI ligand and pomalidomide (B1683931) as the E3 ligase ligand.

Step 1a: Synthesis of Amine-Functionalized JQ1

A derivative of JQ1 with a free amine is required. This can be synthesized according to published procedures.

Step 1b: Coupling of this compound to Amine-Functionalized JQ1

  • Dissolve amine-functionalized JQ1 (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected JQ1-linker conjugate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected JQ1-linker conjugate in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Coupling of JQ1-Linker to Carboxy-Pomalidomide

  • Dissolve the deprotected JQ1-linker amine salt (1.0 eq) and a carboxylic acid derivative of pomalidomide (1.0 eq) in anhydrous DMF.

  • Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured mammalian cells expressing the target protein (e.g., MV4-11 for BRD4).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-BRD4).

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[8]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).[8]

  • Cell Lysis: Wash cells once with ice-cold PBS. Add cold lysis buffer to each well and incubate on ice for 15-30 minutes.[1]

  • Lysate Collection and Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[1]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ubiquitination

This assay can confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated protein.

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor.

  • Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the target protein overnight at 4°C.

  • Capture: Add Protein A/G beads to capture the antibody-protein complex.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the eluate on an SDS-PAGE gel and probe the membrane with a primary antibody against ubiquitin. A high-molecular-weight smear will indicate poly-ubiquitination of the target protein.

Conclusion

The this compound linker is a valuable reagent for the modular synthesis of PROTACs. Its bifunctional nature, combined with the beneficial properties of the PEG8 spacer, facilitates the construction of PROTACs with improved physicochemical properties. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for Protein Labeling with BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH2CH2COONHS is a heterobifunctional crosslinker that contains a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This reagent is a valuable tool in bioconjugation, particularly for the modification of proteins and other biomolecules. The NHS ester facilitates the covalent attachment to primary amines on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, forming a stable amide bond.[4] The hydrophilic PEG spacer enhances the solubility and can reduce aggregation of the modified protein, while the Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions for subsequent conjugation steps.[1][] This sequential conjugation capability is particularly useful in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[6][7][8]

Principle of the Reaction

The labeling process occurs in two key stages. First, the NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.[4] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Subsequently, the Boc (tert-butoxycarbonyl) protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose a primary amine.[9][10] This newly available amine can then be used for further modifications.

Quantitative Data Summary

The efficiency of protein labeling and the resulting drug-to-antibody ratio (DAR) in the context of ADC development are critical parameters. The following tables provide representative data that can be expected when using PEGylated linkers. The exact values will be dependent on the specific protein, the linker, and the reaction conditions.

Table 1: Key Reaction Parameters for NHS Ester Labeling

ParameterRecommended ConditionRationale
pH 8.0 - 9.0Maximizes the nucleophilicity of primary amines while minimizing hydrolysis of the NHS ester.
Buffer Amine-free (e.g., PBS, bicarbonate buffer)Avoids competition for the NHS ester with buffer components.
Molar Excess of NHS Ester 5-20 fold over proteinDrives the reaction towards the desired degree of labeling. Optimization is required.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CAllows for sufficient time for the reaction to proceed to completion.
Protein Concentration 1 - 10 mg/mLA higher concentration can improve reaction efficiency.

Table 2: Representative Impact of PEGylation on ADC Properties

PropertyUnmodified AntibodyPEGylated ADCRationale for Change
Solubility HighGenerally IncreasedThe hydrophilic PEG chain improves the overall solubility of the conjugate, especially with hydrophobic payloads.[6][7]
Aggregation LowReducedPEGylation can mask hydrophobic regions of the payload, reducing the tendency for aggregation.[7]
In Vivo Half-Life VariableOften IncreasedThe PEG linker can create a hydrophilic shield, reducing clearance and immunogenicity.[6][7]
Drug-to-Antibody Ratio (DAR) N/ATypically 2-4 (controlled by reaction conditions)The stoichiometry of the labeling reaction determines the number of drug molecules per antibody.

Experimental Protocols

Part A: Protein Labeling with this compound

This protocol describes the covalent attachment of the linker to a protein, such as a monoclonal antibody.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting Boc-protected PEGylated protein from unreacted linker and byproducts using a desalting column or size-exclusion chromatography.

Part B: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for non-aqueous conditions)

  • Neutralization buffer (e.g., saturated sodium bicarbonate)

Procedure:

  • Acidic Treatment:

    • For proteins in aqueous solution, adjust the pH to acidic conditions (e.g., pH 2-3) with a suitable buffer containing TFA.

    • Alternatively, for organic-soluble conjugates, dissolve the lyophilized conjugate in DCM and add TFA to a final concentration of 20-50% (v/v).[9][10]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Monitoring the Reaction (Optional):

    • The progress of the deprotection can be monitored by techniques such as LC-MS to confirm the removal of the Boc group.

  • Work-up and Purification:

    • Neutralize the reaction by adding a neutralization buffer.

    • Purify the deprotected PEGylated protein using a desalting column or dialysis to remove the acid and byproducts.

Diagrams

experimental_workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Further Conjugation (e.g., ADC Synthesis) protein Protein (e.g., Antibody) reaction1 NHS Ester Reaction (pH 8.0-9.0) protein->reaction1 linker This compound linker->reaction1 boc_protein Boc-Protected PEGylated Protein reaction1->boc_protein deprotection Boc Deprotection (Acidic Conditions, e.g., TFA) boc_protein->deprotection purification1 Purification boc_protein->purification1 deprotected_protein Deprotected PEGylated Protein (with free amine) deprotection->deprotected_protein reaction2 Conjugation Reaction deprotected_protein->reaction2 purification2 Purification deprotected_protein->purification2 payload Drug Payload (with amine-reactive group) payload->reaction2 adc Final Bioconjugate (e.g., ADC) reaction2->adc purification3 Purification & Characterization adc->purification3

Caption: Experimental workflow for protein modification using this compound.

reaction_mechanism cluster_protein cluster_linker cluster_product p Protein-NH₂ linker BocNH-PEG8-CH₂CH₂COO-NHS product Protein-NH-CO-CH₂CH₂-PEG8-NHBoc linker->product pH 8.0-9.0 nhs + NHS Protein Protein NH2 NH₂ Linker BocNH-PEG8-Linker-NHS NHS_ester NHS Ester Labeled_Protein Labeled Protein Amide_bond Amide Bond

Caption: Reaction of NHS ester with a primary amine on a protein.

References

Application Notes: BocNH-PEG8-CH2CH2COONHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH2CH2COONHS is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3][4] This linker is characterized by three key components:

  • Boc-Protected Amine (BocNH-): A tert-butyloxycarbonyl (Boc) group protects a primary amine. This group is stable under standard coupling conditions but can be efficiently removed with acid to reveal a reactive amine.[1][2][5] This feature enables a controlled, stepwise approach to synthesis.[6]

  • PEG8 Spacer (-PEG8-): An eight-unit polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer.[7] PEG linkers are known to enhance the solubility and stability of conjugates, reduce immunogenicity, and provide spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[8][9]

  • N-Hydroxysuccinimide Ester (-COONHS): This is a highly reactive group that readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on proteins) to form stable, covalent amide bonds.[7][10][11][12]

The strategic design of this linker allows for a two-stage conjugation process. First, the NHS ester is reacted with an amine-containing biomolecule. Following this initial conjugation and purification, the Boc group is removed to expose a new primary amine, which is then available for conjugation to a second molecule.

Key Applications
  • Antibody-Drug Conjugate (ADC) Development: Used to link cytotoxic drugs to monoclonal antibodies, leveraging the linker's ability to control stoichiometry and improve the ADC's pharmacokinetic profile.[9][13]

  • PROTAC Synthesis: Serves as a versatile linker to connect a target-binding ligand and an E3 ligase ligand in the creation of Proteolysis Targeting Chimeras.[3][14]

  • Peptide and Protein Modification: Enables the site-specific modification of proteins and peptides for applications in diagnostics, imaging, and therapeutics.[9]

  • Surface Functionalization: Used to modify surfaces of nanoparticles or other materials to attach biomolecules for targeted delivery or diagnostic purposes.[9]

Experimental Protocols

This section provides detailed protocols for a typical two-stage bioconjugation workflow using this compound. The process involves an initial conjugation to a protein via the NHS ester, followed by Boc deprotection to prepare for a subsequent reaction.

Protocol 1: NHS Ester Conjugation to a Protein

This protocol describes the covalent attachment of the linker to primary amines (e.g., lysine residues) on a target protein, such as an IgG antibody.

Materials:

  • Target protein (e.g., IgG antibody)

  • This compound linker

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[10][15][16] (Note: Avoid buffers containing primary amines like Tris).[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10][15]

  • Purification system: Size-Exclusion Chromatography (SEC) or Diafiltration/Ultrafiltration membranes.[][18]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[12][16]

    • If the protein is in a different buffer (e.g., PBS), perform a buffer exchange into the Reaction Buffer. Ensure the protein solution is free of amine-containing stabilizers like BSA or glycine.[16]

  • Prepare the Linker Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[10][16] Vortex briefly to ensure complete dissolution.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the linker stock solution to achieve the desired molar excess (e.g., 5-20 fold molar excess of linker to protein). The optimal ratio may need to be determined empirically.[15][16]

    • While gently stirring the protein solution, add the linker stock solution dropwise.[16]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[12][15] Protect from light if working with light-sensitive molecules.

  • Purify the Conjugate:

    • Remove unreacted linker and byproducts using a suitable purification method.

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein conjugate from smaller, unreacted molecules.[][18]

    • Diafiltration/Ultrafiltration: Membrane-based methods can also efficiently remove low molecular weight impurities.[][18]

Quantitative Data Summary: NHS Ester Reaction Parameters

Parameter Recommended Value Notes
Reaction pH 8.3 - 8.5 Optimal for amine reactivity; higher pH increases NHS ester hydrolysis.[15]
Buffer System 0.1 M Sodium Bicarbonate/Borate Must be free of primary amines (e.g., Tris, Glycine).[10][16]
Protein Concentration 2 - 10 mg/mL Higher concentrations can improve labeling efficiency.[12][16]
Linker:Protein Molar Ratio 5:1 to 20:1 This should be optimized for the specific protein and desired degree of labeling.[16]
Reaction Time 1 - 4 hours at RT; or overnight at 4°C Longer incubation may be needed for less reactive proteins.[12][15]

| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce hydrolysis and protein degradation.[11] |

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the PEG-protein conjugate to expose a free primary amine for subsequent reactions.

Materials:

  • Boc-PEG-Protein conjugate (from Protocol 1)

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous Dichloromethane (DCM) (if conjugate is lyophilized and requires organic solvent) or an aqueous TFA solution.[19][20]

  • Neutralization Buffer: e.g., Triethylamine (B128534) (TEA) or Sodium Bicarbonate.[20]

  • Purification system (SEC or Diafiltration)

Procedure:

  • Prepare the Conjugate for Deprotection:

    • If the conjugate is in an aqueous buffer, it can be lyophilized.

    • Dissolve the lyophilized conjugate in a suitable solvent. For many proteins, an aqueous solution of TFA is used.

  • Perform the Deprotection Reaction:

    • The most common method is treatment with a strong acid like TFA.[5][19]

    • Aqueous Method: Prepare an 80% aqueous TFA solution. Dissolve the conjugate in this solution and incubate at room temperature for 30 minutes.[20]

    • The reaction breaks the carbon-nitrogen bond of the Boc group, releasing isobutene and carbon dioxide.[5]

  • Neutralize and Purify:

    • Neutralize the reaction by adding a mild base like triethylamine (TEA) or by performing a buffer exchange into a neutral buffer (e.g., PBS pH 7.4).[20]

    • Immediately purify the deprotected conjugate using SEC or diafiltration to remove TFA salts and byproducts.

Quantitative Data Summary: Boc Deprotection Conditions

Parameter Recommended Reagent/Condition Notes
Deprotection Reagent Trifluoroacetic acid (TFA) A strong acid that efficiently cleaves the Boc group.[5][19]
Solvent System Anhydrous DCM or Aqueous Solution Choice depends on the solubility and stability of the conjugate.
TFA Concentration 20-80% (v/v) The optimal concentration depends on the substrate.[20]
Reaction Time 15 - 60 minutes The reaction is generally rapid at room temperature.[20]

| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for efficient cleavage. |

Visualizations

Logical Relationship of the Linker

G cluster_0 Reactive Ends cluster_1 Functionality linker Boc-NH -PEG8- -COONHS boc Boc-Protected Amine linker:f0->boc nhs NHS Ester linker:f2->nhs deprotection Acidic Deprotection boc->deprotection conjugation Amine Conjugation nhs->conjugation

Caption: Functional components of the BocNH-PEG8-COONHS linker.

Experimental Workflow for Two-Stage Conjugation

G start Start: Target Protein (P-NH2) step1 Step 1: NHS Ester Reaction (pH 8.3-8.5, RT, 1-4h) start->step1 linker Boc-PEG-NHS Linker linker->step1 conjugate1 Intermediate Conjugate (P-NH-CO-PEG-NH-Boc) step1->conjugate1 Forms Amide Bond purify1 Purification 1 (SEC or Diafiltration) conjugate1->purify1 step2 Step 2: Boc Deprotection (TFA, RT, 30 min) purify1->step2 Removes Excess Linker conjugate2 Activated Conjugate (P-NH-CO-PEG-NH2) step2->conjugate2 Exposes Amine purify2 Purification 2 / Buffer Exchange (SEC or Diafiltration) conjugate2->purify2 step3 Step 3: Second Conjugation purify2->step3 Removes TFA Salts molecule2 Second Molecule (e.g., Drug-NHS) molecule2->step3 final Final Bioconjugate step3->final

Caption: Workflow for sequential bioconjugation using a Boc-PEG-NHS linker.

References

Application Notes and Protocols for BocNH-PEG8-CH2CH2COONHS in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BocNH-PEG8-CH2CH2COONHS is a high-purity, heterobifunctional PEG linker designed for the development of advanced targeted drug delivery systems. This linker features a Boc-protected amine, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities makes it an ideal tool for conjugating a wide range of molecules, including small molecule drugs, peptides, and proteins, to targeting moieties such as antibodies and other biologics. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the distinct reactive ends allow for a controlled and sequential conjugation strategy.[1][][3]

These application notes provide detailed protocols for the use of this compound in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two leading modalities in targeted therapy.

Physicochemical Properties

Quantitative data for this compound and related compounds are summarized in the table below.

PropertyValueReference
Molecular Weight 638.7 g/mol [4]
CAS Number 2009357-80-4[4]
Formula C28H50N2O14[4]
Purity >95%[4]
Solubility Soluble in DMSO, DMF
Storage -20°C, desiccated[5]

Applications in Targeted Drug Delivery

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4][6] The linker plays a crucial role in the stability, solubility, and efficacy of the ADC.[][7] The hydrophilic PEG8 spacer of this compound can improve the pharmacokinetic profile of the ADC by increasing its solubility and circulation half-life.[8][9]

Workflow for ADC Synthesis using this compound:

ADC_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Characterization Drug_NH2 Drug with primary amine Linker This compound Drug_NH2->Linker NHS ester reaction Drug_Linker Boc-protected Drug-Linker Linker->Drug_Linker Boc_Deprotection TFA Treatment Drug_Linker->Boc_Deprotection Deprotected_Drug_Linker Amine-functionalized Drug-Linker Boc_Deprotection->Deprotected_Drug_Linker Antibody Antibody Deprotected_Drug_Linker->Antibody Amide bond formation ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Purification Purification (SEC, HIC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Workflow for ADC Synthesis.
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[10] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex and subsequent protein degradation.[11] this compound can be used as a versatile building block for PROTAC synthesis.

Workflow for PROTAC Synthesis using this compound:

PROTAC_Workflow cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation cluster_3 Step 4: Purification & Characterization Ligand_A E3 Ligase Ligand (with amine) Linker This compound Ligand_A->Linker NHS ester reaction Ligand_Linker Boc-protected Ligand-Linker Linker->Ligand_Linker Boc_Deprotection TFA Treatment Ligand_Linker->Boc_Deprotection Deprotected_Ligand_Linker Amine-functionalized Ligand-Linker Boc_Deprotection->Deprotected_Ligand_Linker Ligand_B Target Protein Ligand (with COOH) Deprotected_Ligand_Linker->Ligand_B Amide bond formation PROTAC PROTAC Molecule Ligand_B->PROTAC Purification Purification (HPLC) PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization EGFR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Signaling (Inhibited) ADC EGFR-Targeted ADC EGFR EGFR ADC->EGFR Binding Endosome Endosome EGFR->Endosome Internalization RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation BTK_PROTAC cluster_0 PROTAC-Mediated Degradation cluster_1 BCR Signaling Pathway (Inhibited) PROTAC BTK-Targeting PROTAC BTK BTK PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (BTK-PROTAC-E3) BTK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BTK Degradation Proteasome->Degradation BCR B-Cell Receptor (BCR) BTK_Inhibited BTK (Degraded) BCR->BTK_Inhibited Downstream Downstream Signaling BTK_Inhibited->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival

References

Application Notes and Protocols for Amine Modification of Oligonucleotides with BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Conjugation of moieties such as polyethylene (B3416737) glycol (PEG) can significantly enhance the pharmacokinetic and pharmacodynamic properties of oligonucleotides. PEGylation, the process of covalently attaching PEG chains, has been shown to increase the in vivo stability, solubility, and circulation half-life of oligonucleotide-based drugs, while reducing their immunogenicity.[1]

This document provides detailed protocols for the amine modification of oligonucleotides using BocNH-PEG8-CH2CH2COONHS, a heterobifunctional linker. This reagent features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with a primary amine on the oligonucleotide to form a stable amide bond, while the Boc group provides a temporary protecting group for the terminal amine of the PEG linker. This allows for subsequent deprotection and further conjugation steps if desired.

Materials and Reagents

ReagentSupplierPurpose
Amine-modified OligonucleotideUser-synthesized or CommercialThe oligonucleotide to be modified. Can have a 5', 3', or internal amine modification.
This compoundCommercialThe PEGylating reagent containing a Boc-protected amine and an NHS ester.
Sodium Borate Buffer (0.091 M, pH 8.5)Prepared in-houseConjugation buffer to maintain optimal pH for the NHS ester reaction.
Dimethylsulfoxide (DMSO), anhydrousCommercialSolvent for dissolving the this compound reagent.
Trifluoroacetic Acid (TFA)CommercialReagent for the deprotection of the Boc group.
Dichloromethane (DCM)CommercialSolvent for the Boc deprotection reaction.
Triethylamine (B128534) (TEA)CommercialUsed to neutralize the reaction after TFA deprotection.[2]
Nuclease-free WaterCommercialFor dissolving oligonucleotides and preparing aqueous solutions.
HPLC-grade AcetonitrileCommercialMobile phase component for HPLC purification.
Triethylammonium Acetate (B1210297) (TEAA) BufferPrepared in-houseIon-pairing agent for reversed-phase HPLC purification of oligonucleotides.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Modified Oligonucleotides

This protocol details the reaction of the NHS ester of the PEG linker with the primary amine of the oligonucleotide.

1. Preparation of Reagents:

  • Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-2 mM.

  • This compound: Freshly prepare a 10-20 mM stock solution in anhydrous DMSO.

  • Conjugation Buffer: Prepare a 0.091 M Sodium Borate buffer and adjust the pH to 8.5 using HCl.

2. Conjugation Reaction:

  • In a microcentrifuge tube, combine the amine-modified oligonucleotide solution with an equal volume of the 2X conjugation buffer.

  • Add a 10- to 50-fold molar excess of the this compound solution to the oligonucleotide solution.[2]

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[2] Protect from light if the oligonucleotide has fluorescent modifications.

3. Purification of the Boc-PEGylated Oligonucleotide:

  • "Boc-on" RP-HPLC Purification: The hydrophobicity of the Boc group allows for efficient purification of the full-length, modified oligonucleotide from unmodified failure sequences using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column

    • Mobile Phase A: 0.1 M TEAA in water

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV at 260 nm.

    • The Boc-PEGylated oligonucleotide will have a longer retention time than the unmodified oligonucleotide.

  • Ethanol (B145695) Precipitation (Alternative): For a less rigorous purification, the conjugated oligonucleotide can be precipitated.

    • Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate to the reaction mixture.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

Protocol 2: Boc Deprotection of the PEGylated Oligonucleotide

This protocol describes the removal of the Boc protecting group to yield a free amine at the terminus of the PEG linker.

1. Deprotection Reaction:

  • Dissolve the purified and dried Boc-PEGylated oligonucleotide in a solution of 80% aqueous trifluoroacetic acid (TFA).[2]

  • Incubate at room temperature for 30 minutes.[2]

2. Neutralization and Desalting:

  • Neutralize the reaction by adding triethylamine (TEA).[2]

  • Immediately desalt the oligonucleotide using a size-exclusion column (e.g., NAP-10) or by ethanol precipitation to remove TFA and TEA salts.[2]

3. Final Purification:

  • Purify the deprotected oligonucleotide conjugate by RP-HPLC to remove any side products and ensure high purity. The deprotected product will have a shorter retention time than the "Boc-on" precursor.

Data Presentation

ParameterExpected Outcome
Conjugation Efficiency Typically >75% conversion of the starting amino-modified oligonucleotide to the PEGylated product, as determined by HPLC analysis. The exact efficiency can depend on the oligonucleotide sequence and the position of the amine modification.
Purity (Post-HPLC) >95% purity of the final Boc-deprotected, PEGylated oligonucleotide conjugate is achievable with proper HPLC purification.
Yield (Overall) The overall yield will vary depending on the initial scale of the reaction and the efficiency of the purification steps.
Characterization The final product should be characterized by mass spectrometry (e.g., ESI-MS) to confirm the addition of the PEG linker and the removal of the Boc group. The molecular weight should correspond to the calculated mass of the final conjugate.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification1 Step 2: Purification cluster_deprotection Step 3: Boc Deprotection cluster_purification2 Step 4: Final Purification Oligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.5, Room Temp, 2-4h) Oligo->Reaction PEG_reagent This compound PEG_reagent->Reaction Boc_Oligo Boc-PEG8-Oligonucleotide Reaction->Boc_Oligo Purification1 "Boc-on" RP-HPLC Purification Boc_Oligo->Purification1 Pure_Boc_Oligo Purified Boc-PEG8-Oligonucleotide Purification1->Pure_Boc_Oligo Deprotection_Reaction Deprotection Reaction (Room Temp, 30 min) Pure_Boc_Oligo->Deprotection_Reaction TFA Trifluoroacetic Acid (TFA) TFA->Deprotection_Reaction Deprotected_Oligo Amine-PEG8-Oligonucleotide Deprotection_Reaction->Deprotected_Oligo Purification2 RP-HPLC Purification & Desalting Deprotected_Oligo->Purification2 Final_Product Final Amine-PEG8-Oligonucleotide Conjugate Purification2->Final_Product

Caption: Experimental workflow for oligonucleotide modification.

signaling_pathway cluster_result Resulting Conjugate reagent This compound boc_group Boc Protecting Group reagent->boc_group contains peg_linker PEG8 Spacer reagent->peg_linker contains nhs_ester NHS Ester reagent->nhs_ester contains primary_amine Primary Amine (-NH2) nhs_ester->primary_amine reacts with oligo Amine-Modified Oligonucleotide oligo->primary_amine has reactive conjugate Boc-PEG8-Oligonucleotide (Stable Amide Bond)

References

Application Note: Boc Deprotection of BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and technical guidance for the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from BocNH-PEG8-CH2CH2COONHS. The resulting primary amine-PEG-NHS ester is a key intermediate for subsequent bioconjugation reactions.

Introduction

This compound is a heterobifunctional crosslinker widely used in bioconjugation and drug delivery.[1] It comprises three key components:

  • A Boc-protected amine: This ensures the amine group remains unreactive during storage and initial reaction steps.

  • A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer: This eight-unit PEG chain enhances the solubility of the molecule in aqueous media and provides flexibility to the conjugated molecule.[1][2]

  • An N-hydroxysuccinimide (NHS) ester: A highly reactive group for the efficient and specific acylation of primary amines (e.g., lysine (B10760008) residues on proteins) under physiological or slightly basic conditions.[1][2]

The deprotection of the Boc group is a critical step to unmask the primary amine, enabling its use as a nucleophile in subsequent conjugation or derivatization steps. This process must be performed under conditions that are mild enough to preserve the integrity of the moisture-sensitive NHS ester. Acidic conditions are typically employed for Boc group removal.[3][4]

Principle of Boc Deprotection

The removal of the Boc protecting group is achieved through acid-catalyzed hydrolysis.[5] The mechanism involves three main steps:

  • Protonation: The carbamate (B1207046) oxygen is protonated by a strong acid, such as trifluoroacetic acid (TFA).[4][6]

  • Fragmentation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the desired free primary amine.[4][6]

Due to the acidic environment, the newly formed amine is typically protonated, yielding an amine salt (e.g., an ammonium (B1175870) trifluoroacetate (B77799) salt).[6] A critical consideration for this specific molecule is the stability of the NHS ester, which is susceptible to hydrolysis. Therefore, anhydrous acidic conditions and controlled reaction times are essential to ensure the NHS ester remains active for subsequent conjugation.

Quantitative Data Summary: Boc Deprotection Conditions

The following table summarizes common conditions for Boc deprotection. The selection of a specific method may require optimization based on the scale of the reaction and the stability of other functional groups.

ParameterCondition 1: TFA/DCMCondition 2: HCl/DioxaneNotes & Considerations
Deprotection Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)TFA is generally preferred for its volatility, simplifying removal.
Concentration 20-50% (v/v)[3][8]4 MHigher concentrations lead to faster deprotection.
Solvent Anhydrous Dichloromethane (DCM)[3]Anhydrous 1,4-Dioxane[9]Anhydrous solvents are crucial to prevent NHS ester hydrolysis.
Temperature 0°C to Room Temperature (20-25°C)[3]0°C to Room TemperatureStart at 0°C to control the reaction, then warm to RT if needed.
Reaction Time 30 minutes - 2 hours[3][10]30 minutes - 2 hoursMonitor reaction progress to avoid prolonged acid exposure.
Expected Outcome Quantitative conversionQuantitative conversionProduct is typically isolated as the corresponding amine salt (TFA or HCl).

Visualization of Reaction and Workflow

Reaction Pathway

Caption: Chemical pathway for the TFA-mediated deprotection of this compound.

Experimental Workflow

G arrow arrow prep Prepare Reagents (Anhydrous DCM, TFA) dissolve Dissolve Boc-PEG-NHS in Anhydrous DCM prep->dissolve cool Cool Solution to 0°C (Ice Bath) dissolve->cool add_tfa Add TFA Solution (e.g., 20-50% v/v) cool->add_tfa react Stir at 0°C to RT (30 min - 2 hr) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor concentrate Concentrate in vacuo to Remove Solvent & Excess TFA react->concentrate product Obtain Product (Amine-PEG-NHS TFA Salt) concentrate->product store Store Under Inert Gas (Ar or N₂) at -20°C product->store

Caption: Standard workflow for the Boc deprotection experiment.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This is the most common and generally effective method for Boc deprotection.

5.1. Materials and Reagents

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Inert gas (Argon or Nitrogen)

  • TLC plates (silica gel) and developing chamber

  • Ninhydrin (B49086) stain (for TLC visualization)

5.2. Procedure

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the flask in an ice bath to 0°C with gentle stirring.

  • Prepare a deprotection solution of 25-50% TFA in anhydrous DCM. Slowly add this solution to the reaction flask. A common approach is to use a 1:1 mixture of DCM and TFA.[10]

  • Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature (20-25°C) and continue stirring.

  • Monitor the reaction progress every 30 minutes until the starting material is fully consumed (typically 1-2 hours).[3]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the deprotected amine as its TFA salt.

  • For immediate use, the crude product can be dissolved in an appropriate anhydrous solvent. For storage, place the product under a high vacuum for 1-2 hours to remove residual TFA, then store under an inert gas at -20°C or below.

5.3. Reaction Monitoring

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a silica (B1680970) gel plate alongside the starting material. Elute with a suitable solvent system (e.g., 10% Methanol in DCM). The deprotected product is more polar and will have a lower Rf value. The spot corresponding to the product should stain positive with ninhydrin (indicating a primary amine), while the starting material will not.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most accurate method. Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the new, lower mass of the deprotected product.[3]

Stability, Handling, and Storage

  • Starting Material: this compound is sensitive to moisture due to the NHS ester. It should be stored at -20°C under an inert atmosphere and handled quickly when exposed to air.

  • Deprotected Product: The deprotected amine-PEG-NHS ester (as a TFA salt) is also highly sensitive to moisture. The NHS ester can hydrolyze, and the free amine is a strong nucleophile. It is recommended to use the product immediately after preparation. If storage is necessary, ensure it is rigorously dried under a high vacuum and stored at -20°C or below under an inert gas.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection Insufficient reaction time or acid concentration.Increase reaction time or use a higher concentration of TFA. Ensure reagents are fresh.
NHS Ester Hydrolysis Presence of water in reagents or solvents.Use anhydrous solvents and fresh, high-purity TFA. Minimize exposure to atmospheric moisture.
Side Product Formation Prolonged exposure to strong acid.Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Low Yield after Work-up Product is highly polar and may be difficult to handle.Ensure complete removal of volatile components (in vacuo). The product is typically a viscous oil or waxy solid; handle accordingly.

References

Application Notes and Protocols for Nanoparticle Functionalization using BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern nanomedicine. PEGylation bestows nanoparticles with "stealth" properties, enhancing their systemic circulation time by reducing opsonization and clearance by the reticuloendothelial system. The heterobifunctional linker, BocNH-PEG8-CH2CH2COONHS, offers a strategic approach to nanoparticle surface modification. This linker possesses an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amine groups on the nanoparticle surface and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group facilitates a two-step functionalization process: initial attachment of the PEG linker, followed by deprotection to reveal a terminal primary amine. This exposed amine can then be conjugated to a variety of moieties, including targeting ligands, therapeutic agents, or imaging probes, enabling the development of multifunctional nanoparticle systems.

Reaction Mechanism

The functionalization process occurs in two key stages. Initially, the NHS ester of this compound reacts with primary amines on the nanoparticle surface via nucleophilic acyl substitution, forming a stable amide bond. Subsequently, the Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the terminal primary amine.

Data Presentation

The following tables summarize representative quantitative data on the effect of PEGylation on nanoparticle characteristics. While specific values will vary depending on the nanoparticle type, size, and functionalization efficiency, these tables provide an overview of expected changes.

Table 1: Effect of PEGylation on Nanoparticle Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after PEGylation (nm)Initial PDIPDI after PEGylation
Gold Nanoparticles15.2 ± 0.825.6 ± 1.20.150.18
PLGA Nanoparticles150.4 ± 5.1165.9 ± 6.30.080.11
Iron Oxide Nanoparticles20.7 ± 1.532.1 ± 2.00.210.25

Table 2: Effect of PEGylation on Nanoparticle Zeta Potential

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after PEGylation (mV)
Amine-functionalized Silica+35.8 ± 2.1+5.2 ± 0.9
Carboxyl-functionalized PLGA-25.4 ± 1.8-10.1 ± 1.5
Citrate-stabilized Gold-40.2 ± 3.5-8.7 ± 1.1

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound

This protocol details the covalent attachment of the Boc-protected PEG linker to nanoparticles with surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 8.5 (or other amine-free buffer at pH 7-8.5)

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker over the estimated surface amine groups is recommended.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Washing:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted linker and byproducts.

  • Final Resuspension: Resuspend the purified Boc-protected PEGylated nanoparticles in the desired buffer for storage at 4°C or for immediate use in the deprotection step.

Protocol 2: Boc Deprotection to Expose Terminal Amine

This protocol describes the removal of the Boc protecting group to generate a terminal primary amine on the nanoparticle surface.[1]

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • Neutralization Buffer: PBS, pH 7.4

  • Washing Solvent: DCM

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Suspend the Boc-protected PEGylated nanoparticles in DCM.

  • Deprotection Reaction: Prepare a solution of 20-50% TFA in DCM.[2] Add the TFA solution to the nanoparticle suspension and stir at room temperature for 1-2 hours.[1][2] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Solvent Removal:

    • Centrifuge the suspension to pellet the nanoparticles.

    • Carefully decant the supernatant containing TFA and DCM.

  • Washing:

    • Resuspend the nanoparticle pellet in fresh DCM and centrifuge again.

    • Repeat this washing step twice to ensure complete removal of residual acid.

  • Neutralization: Resuspend the nanoparticles in Neutralization Buffer (PBS, pH 7.4) to neutralize the resulting amine salt.

  • Final Washing and Resuspension:

    • Centrifuge the neutralized nanoparticle suspension.

    • Remove the supernatant and resuspend the pellet in fresh PBS.

    • Repeat the centrifugation and resuspension steps twice.

  • Final Product: Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for subsequent conjugation reactions.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: PEGylation cluster_step2 Step 2: Boc Deprotection np Amine-Functionalized Nanoparticles reaction Conjugation Reaction (pH 8.5, 2h, RT) np->reaction linker This compound linker->reaction quench1 Quenching (Tris/Glycine) reaction->quench1 wash1 Washing (Centrifugation) quench1->wash1 boc_np Boc-Protected PEGylated Nanoparticles wash1->boc_np deprotection Deprotection (TFA/DCM, 1-2h, RT) boc_np->deprotection wash2 Washing (DCM) deprotection->wash2 neutralize Neutralization (PBS, pH 7.4) wash2->neutralize final_np Amine-Terminated PEGylated Nanoparticles neutralize->final_np

Caption: Experimental workflow for nanoparticle functionalization.

logical_relationship cluster_components Components cluster_linker Heterobifunctional Linker cluster_functionalization Functionalization Outcome nanoparticle Nanoparticle Core (e.g., Au, PLGA, Fe3O4) amine_surface Surface Amine Groups (-NH2) nhs_group NHS Ester amine_surface->nhs_group reacts with boc_peg_nhs This compound peg_spacer PEG8 Spacer boc_group Boc-Protected Amine targeting_ligand Targeting Ligand boc_group->targeting_ligand deprotection enables conjugation of drug_payload Drug Payload boc_group->drug_payload deprotection enables conjugation of imaging_agent Imaging Agent boc_group->imaging_agent deprotection enables conjugation of functionalized_np Multifunctional Nanoparticle

Caption: Logical relationship of functionalization components.

References

Step-by-Step Guide to Using BocNH-PEG8-CH2CH2COONHS: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the effective use of BocNH-PEG8-CH2CH2COONHS, a versatile heterobifunctional crosslinker. This reagent is instrumental in the fields of bioconjugation, drug delivery, and the synthesis of targeted therapies, most notably Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring two distinct functional ends: a tert-butyloxycarbonyl (Boc)-protected amine and an N-hydroxysuccinimide (NHS) ester. The eight-unit PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

The NHS ester readily reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation reactions. This dual functionality makes it a valuable tool for the stepwise construction of complex biomolecules.

Key Properties:

PropertyValue
Molecular Formula C28H50N2O14
Molecular Weight 638.7 g/mol
CAS Number 2009357-80-4
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Applications in Bioconjugation and PROTAC Synthesis

The primary application of this compound is in the covalent modification of biomolecules. Its heterobifunctional nature is particularly advantageous in the synthesis of PROTACs, where it can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.

General Bioconjugation Workflow

The use of this compound in bioconjugation typically follows a two-step process:

  • Amine Labeling via NHS Ester: The NHS ester end of the linker is reacted with a primary amine on the first molecule of interest (e.g., a protein or a small molecule ligand).

  • Boc Deprotection and Second Conjugation: The Boc protecting group is removed to expose the amine, which is then coupled to the second molecule of interest.

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection & Second Conjugation Molecule_A Molecule A (with primary amine) Intermediate BocNH-PEG8-Molecule_A Molecule_A->Intermediate NHS Ester Reaction Linker This compound Linker->Intermediate Deprotected_Intermediate H2N-PEG8-Molecule_A Intermediate->Deprotected_Intermediate Boc Deprotection Final_Conjugate Molecule_B-PEG8-Molecule_A Deprotected_Intermediate->Final_Conjugate Molecule_B Molecule B (with reactive group) Molecule_B->Final_Conjugate Amide Coupling G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP PROTAC AR-PROTAC-E3 Ligase AR->PROTAC PROTAC Binds HSP HSP90 HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen Conformational Change AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Translocation & Binding Ub Ubiquitin PROTAC->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation G cluster_0 Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds PTEFb P-TEFb BRD4->PTEFb Recruits PROTAC BRD4-PROTAC-E3 Ligase BRD4->PROTAC PROTAC Binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription Elongation Oncogenes->Transcription Ub Ubiquitin PROTAC->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Troubleshooting & Optimization

Technical Support Center: BocNH-PEG8-CH2CH2COONHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in BocNH-PEG8-CH2CH2COONHS conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound conjugation reaction?

A1: The core of this conjugation is the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (-NH2). The this compound reagent contains an NHS ester functional group that readily reacts with primary amines on proteins (like the ε-amino group of lysine (B10760008) residues or the N-terminus), peptides, or other molecules to form a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and releasing N-hydroxysuccinimide (NHS) as a leaving group.

Q2: What are the most critical factors influencing the yield of the conjugation reaction?

A2: The three most critical factors are:

  • pH: The reaction is highly pH-dependent. The primary amine on the target molecule must be in its deprotonated, nucleophilic state, which is favored at a pH above its pKa. However, at high pH, the competing reaction of NHS ester hydrolysis is significantly accelerated.

  • Reagent Quality and Handling: The this compound reagent is moisture-sensitive. Improper storage and handling can lead to hydrolysis of the NHS ester before it has a chance to react with the target amine.

  • Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, drastically reducing the conjugation efficiency.

Q3: What is the optimal pH range for this conjugation reaction?

A3: The optimal pH for reacting NHS esters with primary amines is generally between 7.2 and 8.5.[1] Within this range, the primary amine groups are sufficiently deprotonated to be reactive, while the rate of hydrolysis of the NHS ester is manageable. For many proteins, a pH of 8.3-8.5 is a good starting point to balance efficient conjugation and minimal hydrolysis.[2]

Q4: How should I store and handle the this compound reagent?

A4: Due to its moisture sensitivity, the reagent should be stored at -20°C in a desiccated environment. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. It is highly recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and to avoid preparing stock solutions for long-term storage.[3]

Q5: What are the primary side reactions that can lead to low yield?

A5: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, which can no longer conjugate to the target amine. The rate of hydrolysis increases significantly with increasing pH.[1]

Troubleshooting Guide for Low Conjugation Yield

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in your this compound conjugation experiments.

Problem Area 1: Reagent and Buffer Issues
Symptom Possible Cause Recommended Action
Consistently low or no conjugation Degraded this compound reagent: The NHS ester has hydrolyzed due to improper storage or handling.1. Purchase fresh reagent. 2. Always store the reagent at -20°C under desiccated conditions. 3. Allow the vial to warm to room temperature before opening to prevent moisture condensation. 4. Prepare solutions in anhydrous DMSO or DMF immediately before use.[3]
Incompatible reaction buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.1. Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer.[3] 2. If the target molecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.
Problem Area 2: Reaction Condition Optimization
Symptom Possible Cause Recommended Action
Low yield despite fresh reagents and proper buffers Suboptimal pH of the reaction mixture: The pH is too low, resulting in protonated, unreactive amines, or too high, leading to rapid hydrolysis of the NHS ester.1. Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[1] 2. For initial experiments, start with a pH of 8.3-8.5.[2] 3. See Table 1 for the effect of pH on NHS ester stability.
Incorrect molar ratio of reactants: An insufficient amount of the PEG reagent will result in incomplete conjugation.1. Increase the molar excess of the this compound reagent. A 10- to 20-fold molar excess over the target amine is a common starting point for protein conjugations.[4] 2. Optimize the molar ratio for your specific application. See Table 2 for illustrative effects of molar ratio on yield.
Suboptimal reaction time and temperature: The reaction may not have proceeded to completion, or prolonged reaction times at high pH may have led to excessive hydrolysis.1. For initial trials, incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4] 2. Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC, SDS-PAGE). 3. See Table 3 for an illustration of how reaction time can influence yield.
Low concentration of the target molecule: In dilute solutions, the competing hydrolysis reaction can be more pronounced.1. If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of 1-10 mg/mL for proteins is often recommended.[2]

Data Presentation

Disclaimer: The following tables provide illustrative data based on general principles of NHS ester chemistry and data from similar compounds. Optimal conditions for your specific experiment with this compound may vary and should be determined empirically.

Table 1: Effect of pH on the Stability of NHS Esters

This table summarizes the approximate half-life of NHS esters in aqueous solution at different pH values, demonstrating the increased rate of hydrolysis at higher pH.

pHTemperature (°C)Approximate Half-life of NHS EsterReference
7.004-5 hours[1]
8.025~1 hour[5]
8.6410 minutes[1]
9.025< 9 minutes[6]

Table 2: Illustrative Effect of Molar Ratio on Conjugation Yield

This table provides a hypothetical example of how increasing the molar excess of the PEG-NHS reagent can improve the conjugation yield.

Molar Ratio (PEG-NHS : Amine)Illustrative Conjugation Yield (%)
1:130-50%
5:160-80%
10:180-95%
20:1>90%

Table 3: Illustrative Effect of Reaction Time on Conjugation Yield at pH 8.0

This table illustrates the progress of the conjugation reaction over time.

Reaction Time (minutes)Illustrative Conjugation Yield (%)
1540%
3065%
6085%
120>90%

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • PEG Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved PEG reagent to the protein solution.

    • It is recommended to add the PEG solution dropwise while gently vortexing the protein solution to ensure efficient mixing and prevent precipitation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Monitoring the Conjugation Reaction by HPLC
  • Instrumentation:

    • A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is suitable.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot immediately by adding an amine-containing buffer.

    • Inject the sample onto the HPLC system.

    • Elute with a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the chromatogram at an appropriate wavelength (e.g., 220 nm for the peptide backbone or 280 nm if the protein contains tryptophan or tyrosine residues).

    • The formation of the conjugate will be observed as a new peak with a different retention time from the starting materials. The disappearance of the starting materials can also be monitored.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prep_protein->conjugation prep_peg Prepare BocNH-PEG8-COONHS in Anhydrous Solvent prep_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purify Conjugate (SEC, Dialysis) conjugation->purification quench->purification analysis Analyze Product (HPLC, SDS-PAGE, MS) purification->analysis

Caption: General experimental workflow for this compound conjugation.

troubleshooting_yield start Low Conjugation Yield check_reagents Check Reagents & Buffers start->check_reagents reagent_issue Degraded Reagent or Incompatible Buffer? check_reagents->reagent_issue Yes check_conditions Check Reaction Conditions check_reagents->check_conditions No fix_reagents Use Fresh Reagent & Amine-Free Buffer reagent_issue->fix_reagents condition_issue Suboptimal pH, Molar Ratio, or Reaction Time? check_conditions->condition_issue Yes check_concentration Check Target Concentration check_conditions->check_concentration No optimize_conditions Optimize pH (7.2-8.5), Increase Molar Ratio, Adjust Time/Temp condition_issue->optimize_conditions concentration_issue Is Target Molecule Too Dilute? check_concentration->concentration_issue Yes increase_concentration Increase Concentration of Target Molecule concentration_issue->increase_concentration

Caption: Troubleshooting decision tree for low conjugation yield.

References

BocNH-PEG8-CH2CH2COONHS stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BocNH-PEG8-CH2CH2COONHS, along with troubleshooting advice for its use in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] It is crucial to protect the compound from moisture, as the N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis. The vial should be tightly sealed and, if possible, stored with a desiccant. Before use, allow the container to warm to room temperature before opening to avoid condensation.

Q2: How stable is the NHS ester functional group to hydrolysis?

The NHS ester is the most sensitive functional group in the molecule and its stability is highly dependent on pH and temperature. Hydrolysis of the NHS ester is a competing reaction to the desired conjugation with primary amines.[2][3] The rate of hydrolysis increases significantly with increasing pH.[2][3]

Q3: How stable is the Boc-protected amine?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions.[4][5] It is, however, labile to acidic conditions and can be removed to expose the primary amine for further conjugation.[4][5]

Q4: Can I dissolve this compound in aqueous buffers for my reaction?

While the PEG spacer enhances aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers for storage due to the rapid hydrolysis of the NHS ester.[6] For conjugation reactions, it is best to dissolve the compound in an anhydrous organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.[7][8]

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Potential Cause:

  • Hydrolysis of the NHS ester: This is the most common reason for low conjugation efficiency. Exposure to moisture during storage or in the reaction buffer can lead to the hydrolysis of the NHS ester, rendering it inactive.[2]

  • Suboptimal reaction pH: The reaction between the NHS ester and a primary amine is optimal in the pH range of 7.2-8.5.[7] A pH that is too low will result in the protonation of the primary amine, making it a poor nucleophile. A pH that is too high will accelerate the hydrolysis of the NHS ester.[7][9]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[7]

  • Low concentration of reactants: Low concentrations of either the this compound or the target molecule can slow down the desired reaction, allowing the competing hydrolysis reaction to dominate.

Solutions:

  • Ensure anhydrous conditions: Store the reagent under desiccated conditions and use anhydrous solvents for stock solutions.

  • Optimize reaction pH: Use a non-amine-containing buffer, such as phosphate (B84403) or bicarbonate buffer, within the optimal pH range of 7.2-8.5.[1][9]

  • Increase reactant concentration: If possible, increase the concentration of your reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Issue 2: Premature Cleavage of the Boc Group

Potential Cause:

  • Acidic reaction or storage conditions: The Boc group is sensitive to acid. Exposure to acidic conditions during your conjugation reaction or subsequent purification steps can lead to its premature removal.

Solutions:

  • Maintain neutral or slightly basic pH: Ensure that all buffers and solutions used in the presence of the Boc-protected compound are at a pH above 7.

  • Avoid acidic purification methods: If purification is necessary, use methods that do not involve acidic conditions, such as size-exclusion chromatography or dialysis in a neutral buffer.

Data Presentation

Table 1: Stability of NHS Ester at Different pH and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[2]
8.6410 minutes[2]
8.3-8.5Room TemperatureRapid Hydrolysis[9]

Table 2: Stability of Boc Protecting Group

ConditionStabilityReference
Acidic (e.g., TFA, HCl)Labile[4]
Neutral (pH ~7)Stable[4]
Basic (e.g., NEt3, NaOH)Stable[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Prepare Protein Solution: Dissolve the protein in a non-amine containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

  • Prepare Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

N-hydroxysuccinimide, the byproduct of NHS ester hydrolysis, absorbs light at approximately 260 nm. This property can be used to monitor the rate of hydrolysis.

  • Prepare Buffer Solutions: Prepare a series of non-amine containing buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Prepare Reagent Solution: Dissolve a known concentration of this compound in an anhydrous organic solvent (e.g., DMSO).

  • Initiate Hydrolysis: Add a small volume of the reagent stock solution to each of the buffer solutions to a final concentration of approximately 1 mM.

  • Monitor Absorbance: Immediately begin monitoring the absorbance of each solution at 260 nm over time using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance at 260 nm versus time to determine the rate of hydrolysis at each pH. The half-life can be calculated from the initial rate of the reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare Protein Solution Prepare Protein Solution Mix and Incubate Mix and Incubate Prepare Protein Solution->Mix and Incubate Prepare Reagent Stock Prepare Reagent Stock Prepare Reagent Stock->Mix and Incubate Quench Reaction Quench Reaction Mix and Incubate->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate

Caption: General experimental workflow for protein conjugation.

stability_relationship This compound This compound NHS_Ester NHS Ester This compound->NHS_Ester Boc_Amine Boc-Amine This compound->Boc_Amine Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Deprotection Deprotection Boc_Amine->Deprotection High_pH High pH (>8.5) High_pH->Hydrolysis Moisture Moisture Moisture->Hydrolysis Acid Acid Acid->Deprotection

Caption: Factors affecting the stability of functional groups.

References

Technical Support Center: NHS Ester Reactions in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving NHS esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using NHS esters in aqueous solutions?

A1: The most significant and common side reaction is the hydrolysis of the NHS ester.[1] In an aqueous environment, water molecules can attack the ester, leading to the formation of a non-reactive carboxylic acid and releasing N-hydroxysuccinimide (NHS). This reaction competes directly with the desired reaction of the NHS ester with primary amines (aminolysis).[2][3][] The rate of hydrolysis is highly dependent on the pH of the solution.[3][][5]

Q2: How does pH affect NHS ester reactions?

A2: The pH of the reaction buffer is the most critical factor influencing the outcome of an NHS ester conjugation.[5][6]

  • Low pH (below 7.2): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and therefore unreactive towards the NHS ester.[5][6][7] This significantly slows down or prevents the desired conjugation.

  • Optimal pH (7.2 - 8.5): This pH range represents a compromise. It is high enough to have a sufficient concentration of deprotonated, reactive primary amines (-NH2) for efficient conjugation, while keeping the rate of hydrolysis manageable.[2][3][5][8] Many protocols recommend a pH of 8.3-8.5 as an optimal starting point.[3][6][7][9]

  • High pH (above 8.5): As the pH increases, the rate of NHS ester hydrolysis accelerates dramatically.[2][5][6] The NHS ester can become inactivated within minutes at a high pH, significantly reducing the yield of the desired conjugate.[10]

Q3: Can NHS esters react with other functional groups on proteins besides primary amines?

A3: Yes, while NHS esters are highly selective for primary amines, they can react with other nucleophilic groups, especially under certain conditions.[8] These are generally considered side reactions, and the resulting chemical linkages are often less stable than the amide bond formed with a primary amine.

  • Hydroxyl groups (-OH): Residues like serine, threonine, and tyrosine can react with NHS esters to form unstable ester linkages.[3][5][6] These O-acyl bonds are susceptible to hydrolysis.[3]

  • Sulfhydryl groups (-SH): Cysteine residues can react to form thioesters, which are also less stable than the amide bond.[3]

  • Imidazole (B134444) groups: The imidazole ring of histidine can also show some reactivity, but the resulting acyl-imidazole bond is rapidly hydrolyzed in aqueous solutions.[3]

  • Secondary amines (-NH-): The reaction of NHS esters with secondary amines is possible but is generally much slower compared to the reaction with primary amines.[11] In proteins, the only common secondary amine is the N-terminus of a proline residue.[11]

Q4: Which buffers should be avoided for NHS ester reactions?

A4: Any buffer containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.[3][8] This includes common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][8] Using these buffers will significantly reduce the efficiency of your conjugation reaction.[8]

Q5: How should I prepare and handle my NHS ester reagent?

A5: NHS esters are sensitive to moisture.[1] They should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[1] For NHS esters that are not water-soluble, stock solutions should be prepared in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][8] It is recommended to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.

Problem: My conjugation yield is very low.

This is a frequent issue that can stem from several factors. Use the following points to diagnose the problem.

  • Did you check the pH of your reaction buffer?

    • Issue: An incorrect pH is a primary cause of low yield. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will cause rapid hydrolysis of your NHS ester.[5][8]

    • Solution: Verify that your buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[8] A pH of 8.3-8.5 is often a good starting point.[3][9]

  • Is your NHS ester reagent active?

    • Issue: The NHS ester may have hydrolyzed due to improper storage or handling, rendering it inactive.[3]

    • Solution: Ensure your NHS ester has been stored correctly in a desiccated environment. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[8] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis (see Experimental Protocols section).

  • Are you using a compatible buffer?

    • Issue: Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing your yield.[3][8]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[3][8] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[3]

  • Are your reactant concentrations too low?

    • Issue: The reaction of an NHS ester with an amine is a bimolecular reaction, whereas hydrolysis is a unimolecular reaction with water. At low concentrations of your protein or peptide, the hydrolysis reaction can outcompete the desired conjugation reaction.[8]

    • Solution: If possible, increase the concentration of your protein (a concentration of 1-10 mg/mL is a typical starting point) to favor the aminolysis reaction.[3]

Problem: I am observing protein precipitation or aggregation after conjugation.

  • Issue: The conjugation process, especially with hydrophobic NHS ester reagents, can alter the surface properties of your protein, leading to aggregation. A high degree of labeling can also cause precipitation.[3]

  • Solution:

    • Optimize the molar ratio of NHS ester to your protein. Perform small-scale pilot reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that provides sufficient labeling without causing aggregation.[3]

    • If you are using a hydrophobic NHS ester, consider using a sulfonated (Sulfo-NHS) version to increase water solubility or a version with a hydrophilic spacer arm (e.g., PEG).[8]

    • Ensure your buffer conditions are optimal for your specific protein's stability.

Problem: My NHS ester reagent won't dissolve or precipitates when added to the buffer.

  • Issue: Many NHS ester reagents are not soluble in aqueous buffers and must be dissolved in an organic solvent first.[2] Adding a large volume of the organic solvent to the aqueous reaction can cause the protein or the reagent to precipitate.

  • Solution: Dissolve the NHS ester in a minimal amount of high-quality, anhydrous DMSO or DMF. The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[3] Add the NHS ester solution to the protein solution slowly while gently vortexing to ensure rapid mixing.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)

The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze in an amine-free aqueous buffer. This side reaction competes with the desired conjugation.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[2][]
7.0Room Temp.~1 hour[12]
8.6410 minutes[2][]
Table 2: Relative Reactivity of NHS Esters with Different Functional Groups

This table summarizes the general order of reactivity of NHS esters with various nucleophilic groups found in proteins.

Functional GroupAmino Acid Residue(s)Relative ReactivityStability of Resulting BondNotes
Primary Amine Lysine, N-terminus Very High Very Stable (Amide) This is the desired, primary reaction.
SulfhydrylCysteineModerateUnstable (Thioester)Can be hydrolyzed or displaced by amines.[2]
ImidazoleHistidineLowVery UnstableRapidly hydrolyzes in aqueous solution.[3]
HydroxylSerine, Threonine, TyrosineLowUnstable (Ester)Can be hydrolyzed or displaced by amines.[3][6]
Secondary AmineProline (N-terminus)LowStable (Amide)Reaction is generally slow compared to primary amines.[11]

Mandatory Visualizations

competing_reactions cluster_desired Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis NHS NHS Ester Amide Stable Amide Bond (Conjugate) NHS->Amide pH 7.2-8.5 Amine Primary Amine (R-NH₂) Amine->Amide NHS2 NHS Ester Acid Inactive Carboxylic Acid NHS2->Acid Increases with pH Water Water (H₂O) Water->Acid experimental_workflow start Start prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) start->prep_protein prep_nhs 2. Prepare Fresh NHS Ester Solution in Anhydrous DMSO or DMF prep_protein->prep_nhs reaction 3. Add NHS Ester to Protein Solution (Mix Gently) prep_nhs->reaction incubate 4. Incubate Reaction (e.g., 1-2h at RT or overnight at 4°C) reaction->incubate quench 5. Quench Reaction (Optional, e.g., add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify end End purify->end troubleshooting_tree start Low Conjugation Yield check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph No check_reagent Is NHS ester reagent fresh/active? check_buffer->check_reagent Yes solution_buffer Buffer exchange to PBS, HEPES, Borate check_buffer->solution_buffer No check_conc Are reactant concentrations high enough? check_reagent->check_conc Yes solution_reagent Use fresh NHS ester; store desiccated at -20°C check_reagent->solution_reagent No solution_conc Increase protein and/or NHS ester concentration check_conc->solution_conc No end Re-run Experiment check_conc->end Yes solution_ph->end solution_buffer->end solution_reagent->end solution_conc->end

References

Optimizing pH for Amine Conjugation with BocNH-PEG8-CH2CH2COONHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the versatile PEG linker, BocNH-PEG8-CH2CH2COONHS, achieving optimal and reproducible conjugation to primary amines is paramount. The success of this reaction is critically dependent on maintaining the proper pH to balance amine reactivity with the stability of the N-hydroxysuccinimide (NHS) ester. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH range for NHS ester conjugation reactions is between 7.2 and 8.5.[1][2] More specifically, a pH of 8.3-8.5 is often recommended to maximize the reaction rate.[3][4]

Q2: Why is pH so critical for this reaction?

A2: The reaction pH governs a crucial balance between two competing factors:

  • Amine Reactivity: The primary amine on your target molecule must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[5]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders them inactive. The rate of this hydrolysis increases significantly at higher pH.[1][5]

Therefore, the optimal pH range is a compromise that ensures a sufficient concentration of reactive amine while minimizing the premature degradation of your this compound linker.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS), pH 7.2-8.0[2]

  • Sodium bicarbonate buffer, 0.1 M, pH 8.3-8.5[3]

  • Borate (B1201080) buffer, 50 mM, pH 8.5

  • HEPES buffer, pH 7.2-8.5[1]

Q4: Are there any buffers I should avoid?

A4: Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These will directly compete in the reaction, leading to low conjugation yields. However, Tris or glycine can be used at the end of the reaction to quench any unreacted NHS ester.[1]

Q5: How stable is the this compound in aqueous buffer?

A5: The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis accelerates, and the half-life of the NHS ester decreases. It is therefore crucial to prepare the solution of the PEG linker immediately before use.[2]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction mixture is too low, resulting in protonated, unreactive amines.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[3][4]
NHS Ester Hydrolysis: The pH is too high, or the this compound was dissolved in aqueous buffer too far in advance, leading to its degradation.Prepare the solution of the PEG linker immediately before adding it to the reaction mixture.[2] Ensure the pH does not exceed 8.5.
Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are reacting with the NHS ester.Perform a buffer exchange on your sample to an amine-free buffer like PBS, sodium bicarbonate, or borate buffer.[6]
Reagent Quality: The this compound has degraded due to improper storage (e.g., exposure to moisture).Store the reagent under desiccated conditions at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.
Precipitation of this compound Low Aqueous Solubility: While the PEG spacer enhances hydrophilicity, the Boc-protected end is more hydrophobic, potentially leading to solubility issues in purely aqueous buffers.Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to the reaction buffer.[3] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.
Inconsistent Conjugation Results pH Fluctuation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH of a weakly buffered solution during the reaction.Use a buffer with sufficient buffering capacity (e.g., 0.1 M) to maintain a stable pH throughout the conjugation. For large-scale reactions, it may be necessary to monitor and adjust the pH.[7]
Loss of Biological Activity of the Target Molecule Steric Hindrance: The PEG8 linker, while designed to be a spacer, could potentially block an active site if the conjugation occurs at a critical lysine (B10760008) residue.Consider site-specific conjugation strategies if random lysine conjugation proves problematic. Alternatively, optimizing the molar ratio of the PEG linker to the target molecule can help control the degree of labeling.
Boc Group Instability: While generally stable under these conditions, extreme pH or prolonged reaction times could potentially affect the Boc protecting group.Adhere to the recommended pH range and reaction times. The Boc group is designed for removal under acidic conditions, which are not present during this conjugation.[4]

Quantitative Data Summary

The efficiency of the NHS ester conjugation is a kinetic balance between the desired amidation reaction and the competing hydrolysis of the ester.

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1]
8.0Room Temperature125-210 minutes[8][]
8.5Room Temperature130-180 minutes[8][]
8.6410 minutes[1]
9.0Room Temperature110-125 minutes[8][]

Note: Half-life can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein
  • Buffer Preparation: Prepare an amine-free conjugation buffer, such as 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate (B84403) buffer, pH 7.5.

  • Sample Preparation: Dissolve your protein or other amine-containing molecule in the conjugation buffer to a concentration of 1-10 mg/mL. If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, dissolve the this compound in a small volume of high-quality, anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizing the Process

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Buffer_Exchange Buffer Exchange to Amine-Free Buffer (pH 7.2-8.5) Mix Add PEG Linker to Target Molecule Buffer_Exchange->Mix Dissolve_PEG Dissolve BocNH-PEG8-COONHS in DMSO/DMF Dissolve_PEG->Mix Incubate Incubate (1-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Final_Conjugate Final_Conjugate Purify->Final_Conjugate Final Conjugate

Caption: Workflow for this compound Conjugation.

pH_Optimization_Logic Start pH Optimization Low_pH Low pH (<7.0) Start->Low_pH Optimal_pH Optimal pH (7.2-8.5) Start->Optimal_pH High_pH High pH (>9.0) Start->High_pH Protonated_Amine Amine is Protonated (-NH3+) Unreactive Low_pH->Protonated_Amine Deprotonated_Amine Amine is Deprotonated (-NH2) Reactive Optimal_pH->Deprotonated_Amine Stable_NHS NHS Ester is Relatively Stable Optimal_pH->Stable_NHS High_pH->Deprotonated_Amine Hydrolysis Rapid NHS Ester Hydrolysis High_pH->Hydrolysis Low_Yield_1 Low Yield Protonated_Amine->Low_Yield_1 High_Yield High Yield Deprotonated_Amine->High_Yield Stable_NHS->High_Yield Low_Yield_2 Low Yield Hydrolysis->Low_Yield_2

Caption: The Balance of pH in NHS Ester Conjugation.

References

Technical Support Center: Purification of BocNH-PEG8-CH2CH2COONHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of BocNH-PEG8-CH2CH2COONHS conjugates. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when purifying this compound conjugates?

A1: The most critical factors include:

  • Stability of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which increases with higher pH and temperature. It is crucial to work efficiently and under optimal conditions to prevent the loss of the reactive NHS group.

  • Presence of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. Purification strategies must be chosen to either retain the Boc group or to deprotect it in a controlled manner if required for subsequent steps.

  • Purity of the Starting Materials: The purity of your target molecule and the this compound reagent will directly impact the complexity of the purification process.

  • Choice of Purification Method: The selection of the appropriate purification technique (e.g., Size Exclusion Chromatography, Reverse-Phase HPLC) is critical for separating the desired conjugate from unreacted starting materials, byproducts, and aggregated material.

Q2: How can I minimize the hydrolysis of the NHS ester during the conjugation reaction and purification?

A2: To minimize hydrolysis, consider the following:

  • pH Control: Perform the conjugation reaction in a pH range of 7.2-8.5.[1][2] While the reaction with primary amines is faster at a slightly basic pH, the rate of hydrolysis also increases.

  • Temperature: Conduct the reaction and purification steps at low temperatures (4°C to room temperature) to slow down the rate of hydrolysis.[2]

  • Fresh Reagents: Prepare fresh solutions of the this compound reagent immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.

  • Anhydrous Solvents: If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.[2]

Q3: What are the recommended conditions for removing the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this purpose. The reaction is usually carried out in a solvent like dichloromethane (B109758) (DCM). To prevent potential side reactions, such as alkylation of sensitive amino acid residues by the released tert-butyl cation, the use of scavengers is recommended.[3][4]

Troubleshooting Guide

Low Conjugation Yield

Problem: After the conjugation reaction, analysis shows a low yield of the desired this compound conjugate.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis of NHS Ester The NHS ester is moisture-sensitive. Ensure the this compound reagent is stored properly under desiccated conditions and brought to room temperature before opening to prevent condensation. Prepare reagent solutions fresh in anhydrous DMSO or DMF.[2]
Suboptimal Reaction pH The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1][2] A pH below this range can lead to protonation of the primary amines on your target molecule, reducing their reactivity. A pH above this range significantly increases the rate of NHS ester hydrolysis.[1][5] Use amine-free buffers such as phosphate, bicarbonate, or borate.[2]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester. Ensure your reaction buffer is free of such components.[2]
Steric Hindrance The PEG chain or the structure of your target molecule may sterically hinder the reaction. Consider using a linker with a longer spacer arm if this is a recurring issue.
Incorrect Molar Ratio An insufficient molar excess of the this compound reagent can lead to low conjugation efficiency. A 5 to 20-fold molar excess of the NHS ester is generally recommended.[2]
Presence of Impurities After Purification

Problem: The purified conjugate contains unreacted starting materials or byproducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Purification Method The chosen purification method may not have sufficient resolution to separate the conjugate from impurities. For separating molecules of different sizes (e.g., conjugate from unreacted PEG linker), Size Exclusion Chromatography (SEC) is often effective.[] For separating based on hydrophobicity (e.g., Boc-protected vs. deprotected species), Reverse-Phase HPLC (RP-HPLC) is a powerful technique.[]
Co-elution of Species The conjugate and an impurity may have similar properties, leading to co-elution. Optimize the chromatography conditions (e.g., gradient, mobile phase composition, column chemistry) to improve separation. For RP-HPLC, a C18 or C4 column with a water/acetonitrile gradient containing TFA is a common starting point.[7]
Aggregation The conjugate may be prone to aggregation, leading to the appearance of high molecular weight impurities. Analyze by SEC to confirm. To mitigate aggregation, work with dilute solutions, use buffers with optimal ionic strength and pH, and consider adding non-ionic detergents.
Incomplete Boc Deprotection

Problem: After treatment with acid, analysis shows that the Boc group has not been completely removed.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The concentration of the acid (e.g., TFA) may be too low for complete deprotection. A common starting point is 20-50% TFA in DCM.[8]
Inadequate Reaction Time or Temperature Boc deprotection is a kinetic process. If the reaction is incomplete, extend the reaction time or allow the reaction to proceed at room temperature instead of 0°C. Monitor the reaction progress by a suitable analytical method like LC-MS or TLC.[8]
Steric Hindrance The PEG chain may sterically hinder the approach of the acid to the Boc group. In such cases, a higher concentration of acid or a longer reaction time may be necessary.[8]
Poor Solubility Ensure that the Boc-protected conjugate is fully dissolved in the reaction solvent (e.g., DCM).[8]

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life
7.004-5 hours[1][5]
8.04~1 hour[2]
8.5Room Temperature180 minutes[9]
8.6410 minutes[1][5]
9.0Room Temperature125 minutes[9]

Table 2: Common Conditions for Boc Deprotection using TFA in DCM

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%1-2 hoursRoom TemperatureA common and generally effective condition.[3][10]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[3]
55%30 minutesRoom TemperatureMay result in higher purity for some peptides compared to 100% TFA.[11]
100% (neat)5-15 minutesRoom TemperatureVery rapid, but may increase the risk of side reactions.[11]

Table 3: Common Scavengers for Boc Deprotection

ScavengerTarget of ScavengingTypical Concentration
Triisopropylsilane (TIS)tert-butyl cations1-5%
Watertert-butyl cations2.5-5%[3]
Ethanedithiol (EDT)Protects cysteine and methionine2.5%[3]
ThioanisoleProtects methionine5%[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation
  • Prepare the Target Molecule: Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5) at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the NHS ester solution to the target molecule solution.[2] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine (B1666218) can be added to consume any unreacted NHS ester.

  • Purification: Proceed immediately to purification using a suitable method such as Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).

Protocol 2: Purification of Boc-Protected Conjugate by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., Superdex 75 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the equilibration buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).

  • Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, LC-MS) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary.

Protocol 3: Purification of Boc-Protected Conjugate by Reverse-Phase HPLC (RP-HPLC)
  • Column and Mobile Phases: Use a C18 or C4 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Develop a suitable gradient to separate the Boc-protected conjugate from unreacted starting materials and byproducts. A typical gradient might be 5-95% B over 30-60 minutes.

  • Sample Injection: Inject the reaction mixture (a small analytical run is recommended first to optimize the gradient).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions. Pool the pure fractions and lyophilize to remove the solvents.

Protocol 4: Boc Deprotection of the Purified Conjugate
  • Dissolution: Dissolve the purified Boc-protected conjugate in DCM.

  • Addition of Scavengers: Add appropriate scavengers (see Table 3) to the solution.

  • Acid Addition: Cool the solution to 0°C and add TFA to the desired concentration (e.g., 20-50%).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by LC-MS.

  • Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.[8]

  • Purification: The resulting deprotected conjugate (as a TFA salt) can be further purified by RP-HPLC if necessary.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_deprotection Boc Deprotection (Optional) prep_target Prepare Target Molecule react Conjugation Reaction prep_target->react prep_nhs Prepare NHS Ester Solution prep_nhs->react quench Quench Reaction react->quench purify Purify Conjugate (SEC or RP-HPLC) quench->purify analyze_boc Analyze Purity (Boc-Protected) purify->analyze_boc deprotect Boc Deprotection (TFA, Scavengers) analyze_boc->deprotect If Deprotection is Required purify_final Final Purification (RP-HPLC) deprotect->purify_final analyze_final Analyze Final Product purify_final->analyze_final

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

troubleshooting_low_yield start Low Conjugation Yield check_reagents Check Reagent Stability (NHS Ester Hydrolysis?) start->check_reagents check_ph Verify Reaction pH (7.2 - 8.5?) start->check_ph check_buffer Check for Competing Nucleophiles in Buffer start->check_buffer check_ratio Evaluate Molar Ratio (5-20x excess of NHS ester?) start->check_ratio solution_reagents Use fresh, anhydrous reagents. Store properly. check_reagents->solution_reagents Yes solution_ph Adjust pH to optimal range. Use appropriate buffer. check_ph->solution_ph No solution_buffer Use amine-free buffers (e.g., Phosphate, Bicarbonate). check_buffer->solution_buffer Yes solution_ratio Increase molar excess of NHS ester. check_ratio->solution_ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

References

PROTAC Linker Conjugation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis and conjugation of PROTAC linkers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC synthesis resulted in a low yield. What are the common causes and how can I improve it?

Low synthetic yields in PROTAC synthesis are a frequent challenge due to their complex, multi-step nature.[1] Key factors contributing to low yields and potential solutions are outlined below:

  • Inefficient Coupling Reactions: Amide bond formation and click chemistry are common conjugation strategies.[1][2] Optimizing these reactions is crucial.

    • Troubleshooting:

      • Amide Coupling: Screen different coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA). Ensure anhydrous reaction conditions as water can hydrolyze the activated ester.[2] For reactions in 1536-well plates, the order of reagent addition and the use of free amines versus salt forms can significantly impact conversion rates.[3]

      • Click Chemistry (CuAAC): Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) and ensure the copper source is of high quality.[2] This reaction is generally high-yielding and tolerant of various functional groups.[2][4]

  • Poor Solubility of Intermediates: PROTAC precursors can have poor solubility in common organic solvents, leading to incomplete reactions.

    • Troubleshooting:

      • Experiment with different solvent systems or solvent mixtures (e.g., DMF, DMSO, or mixtures with chlorinated solvents).

      • Consider solid-phase synthesis, which can simplify purification and drive reactions to completion by using excess reagents.[2][5]

  • Steric Hindrance: Bulky protecting groups or the inherent structure of the warhead or E3 ligase ligand can sterically hinder the conjugation site.

    • Troubleshooting:

      • Re-evaluate the linker attachment point on the warhead and E3 ligase ligand. Choose a solvent-exposed region that does not interfere with binding to the target protein or E3 ligase.[6][7]

      • Consider a longer linker to alleviate steric clash.[7][8]

  • Degradation of Starting Materials or Product: Some PROTAC components, particularly certain E3 ligase ligands like thalidomide (B1683933) derivatives, can be unstable under certain reaction conditions (e.g., strong acid or base).

    • Troubleshooting:

      • Use milder reaction conditions (e.g., lower temperature, weaker base).

      • Minimize reaction and purification times.

      • Assess the stability of your starting materials under the planned reaction conditions before proceeding with the full synthesis.

Q2: I am observing incomplete reaction or the presence of starting materials after the conjugation step. How can I troubleshoot this?

Incomplete reactions are often due to suboptimal reaction conditions or issues with the reagents.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure all reagents, especially coupling reagents and bases, are fresh and anhydrous.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like LC-MS or TLC. This will help determine if the reaction has stalled or is proceeding slowly.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.5 equivalents) of one of the coupling partners or the coupling reagent can often drive the reaction to completion.

    • Activation Time: For amide coupling, allow for a sufficient pre-activation time for the carboxylic acid with the coupling reagent before adding the amine.

    • Temperature: While most conjugations are performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve reaction rates, provided the components are stable at that temperature.

Q3: How do I confirm the successful synthesis and purity of my PROTAC?

Thorough characterization is essential to ensure you are working with the correct, pure compound.

  • Analytical Techniques:

    • Mass Spectrometry (MS): To confirm the molecular weight of the final PROTAC. High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.[9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the final product. The spectra should be consistent with the expected structure of the PROTAC.[9]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. An HPLC purity of >95% is generally recommended for biological assays.

Quantitative Data Summary

The length and composition of the linker are critical for PROTAC efficacy, as they influence the formation of a stable and productive ternary complex.[8][11][12] Below are tables summarizing the impact of linker length on degradation efficiency (DC50 and Dmax) for different targets.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [11]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG/Alkyl11>1000<10
PEG/Alkyl1412085
PEG/Alkyl1730>95
PEG/Alkyl208090

Table 2: Influence of Linker Composition on CRBN Degradation in HEK293T Cells [1]

Linker Composition (9 atoms)Degradation Efficacy
Alkyl ChainPotent Degradation
Three PEG UnitsWeak Degradation

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation [2]

This protocol describes a typical amide coupling reaction to conjugate a carboxylic acid-containing moiety to an amine-containing linker.

Reagents and Materials:

  • Carboxylic acid-functionalized component (1.0 eq)

  • Amine-functionalized linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized component in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine-functionalized linker to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry" [2][]

This protocol outlines the conjugation of an alkyne-containing component with an azide-containing linker.

Reagents and Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized linker (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized component and the azide-functionalized linker in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, perform a work-up procedure appropriate for the solvent system used. This may involve dilution with water and extraction with an organic solvent.

  • Purify the crude product by flash column chromatography.

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation [14][15][16]

This assay is used to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • TR-FRET donor-labeled antibody (e.g., Anti-His-Tb)

  • TR-FRET acceptor-labeled antibody (e.g., Anti-GST-d2)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTAC compound in the assay buffer.

  • In a suitable microplate, add a constant concentration of the target protein and E3 ligase to each well.

  • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Add the donor and acceptor-labeled antibodies to each well.

  • Incubate the plate in the dark for a specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal on the microplate reader.

  • Plot the TR-FRET ratio as a function of PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.[14][17]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Warhead & E3 Ligand Precursors Linker_Conj Linker Conjugation (e.g., Amide, Click) Start->Linker_Conj Purification Purification (HPLC) Linker_Conj->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Assay Ternary Complex Formation Assay (TR-FRET) Characterization->Ternary_Assay Pure PROTAC Ub_Assay Ubiquitination Assay (in vitro / in-cell) Ternary_Assay->Ub_Assay Degradation_Assay Western Blot for Target Degradation Ub_Assay->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Troubleshooting_Workflow rect_node Re-synthesize / Purify Start Low PROTAC Activity? rect_node->Start Check_Purity Compound Pure & Correct? Start->Check_Purity Check_Purity->rect_node No Check_Permeability Cell Permeable? Check_Purity->Check_Permeability Yes Check_Ternary Ternary Complex Forms? Check_Permeability->Check_Ternary Yes rect_node_perm Modify linker for better properties Check_Permeability->rect_node_perm No Check_Ub Target Ubiquitinated? Check_Ternary->Check_Ub Yes rect_node_ternary Optimize linker length/ attachment points Check_Ternary->rect_node_ternary No End Successful Degradation Check_Ub->End Yes rect_node_ub Check ternary complex geometry Check_Ub->rect_node_ub No Redesign Redesign PROTAC (Linker, Ligands) rect_node_perm->Redesign rect_node_ternary->Redesign rect_node_ub->Redesign

Caption: Troubleshooting Logic for Low PROTAC Activity.

References

Technical Support Center: Optimizing BocNH-PEG8-CH2CH2COONHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of your BocNH-PEG8-CH2CH2COONHS reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound?

A1: The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) on your target molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2][3]

Q2: What is the most critical factor influencing the success of the reaction?

A2: The pH of the reaction buffer is the most critical parameter.[1][4] It dictates the balance between the desired reaction with the amine (aminolysis) and the competing side reaction, hydrolysis of the NHS ester.[1][2][4]

Q3: What is the optimal pH range for this reaction, and why?

A3: The optimal pH range is typically between 7.2 and 8.5, with many protocols recommending pH 8.3-8.5 for maximal efficiency.[5][6][7][8]

  • Below pH 7.2: Most primary amines will be protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive.[2][4][6]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, where water molecules attack and consume the reactive ester, significantly reducing the yield of the desired conjugate.[4][6][9]

Q4: Which buffers should I use, and which should I avoid?

A4: It is crucial to use an amine-free buffer.

  • Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, Sodium Phosphate, HEPES, and Borate buffers are all suitable choices.[5][7][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible. These buffer components will compete with your target molecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[7][8][10]

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: NHS esters, especially non-sulfonated forms, can have limited aqueous solubility.[9] The recommended procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][6][9] This stock solution can then be added to your target molecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent remains low (ideally below 10%) to avoid denaturing protein targets.[11][12]

Q6: How should I store the solid this compound reagent and its solutions?

A6:

  • Solid Reagent: The solid NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated container.[10][13][14] Before opening, always allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.[10][15]

  • Solutions: Do not prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes in the presence of even trace amounts of moisture.[10][11] Dissolve the reagent in anhydrous solvent immediately before use and discard any unused portion of the solution.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation reaction.

Problem 1: Low or No Conjugation Yield

Possible CauseRecommended Solution
Incorrect Buffer pH Verify that your reaction buffer is within the optimal pH 7.2-8.5 range using a calibrated pH meter. A pH that is too low prevents the reaction, while a pH that is too high causes rapid hydrolysis.[4][7]
Hydrolyzed NHS Ester Reagent The reagent is highly sensitive to moisture.[15] Ensure it has been stored properly in a desiccator at -20°C.[10] Prepare a fresh solution in anhydrous DMSO or DMF immediately before your experiment.[7][13] You can assess the reactivity of the reagent by intentionally hydrolyzing it with a strong base and measuring the release of NHS at 260 nm.[13]
Incompatible Buffer System Confirm your buffer does not contain primary amines (e.g., Tris, glycine).[7][8] If necessary, perform a buffer exchange of your target molecule into a compatible buffer like PBS before starting the reaction.[10]
Low Reactant Concentration The competing hydrolysis reaction is a more significant issue in dilute solutions.[9][11] If possible, increase the concentration of your target molecule (e.g., protein concentration of 2-10 mg/mL is often recommended).[6][8][16]
Poor Quality Solvent The DMSO or DMF used to dissolve the NHS ester must be anhydrous (dry) and, in the case of DMF, amine-free.[6][17] Contaminating water will hydrolyze the reagent before it can react with your target.

Problem 2: Lack of Reproducibility Between Experiments

Possible CauseRecommended Solution
Inconsistent Reagent Activity The NHS ester can degrade over time with repeated openings of the vial, introducing moisture. Aliquot the solid reagent upon first use to minimize this effect. Always allow the vial to warm to room temperature before opening.[13][15]
Slight pH Variations Small shifts in buffer pH can significantly impact the balance between aminolysis and hydrolysis. Prepare fresh buffer for each set of critical experiments and verify the pH immediately before use.
Reaction Time/Temperature Fluctuation To minimize the impact of hydrolysis, standardize your reaction time and temperature. For sensitive reactions, performing the incubation on ice or at 4°C can provide more consistent results, though it may require a longer incubation time.[8][9]

Quantitative Data Summary

The efficiency of an NHS ester reaction is a trade-off between amine reactivity and ester stability, both of which are pH-dependent. The half-life of the NHS ester decreases significantly as the pH becomes more alkaline, highlighting the importance of a carefully controlled reaction environment.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-Life of NHS Ester
7.004 - 5 hours
8.64~10 minutes

This data, cited from Thermo Fisher Scientific, illustrates the rapid increase in the rate of hydrolysis with an increase in pH.[9][11]

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol provides a starting point; optimization may be required for your specific application.

1. Materials Required:

  • This compound
  • Target Protein in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)
  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.3-8.5
  • Anhydrous, amine-free DMSO or DMF
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
  • Purification equipment (e.g., desalting column, dialysis cassette)

2. Procedure:

  • Prepare the Protein Solution: Ensure the protein is in a suitable amine-free buffer at a concentration of 2-10 mg/mL.[6][16] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.
  • Prepare the NHS Ester Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[10] Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10][16]
  • Perform the Conjugation:
  • Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer if necessary.
  • Add a calculated molar excess of the NHS ester solution to the protein solution while gently stirring or vortexing. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[10] The final volume of organic solvent should not exceed 10%.[11][12]
  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10][11][15]
  • Quench the Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[15][16] Incubate for 15-30 minutes.
  • Purify the Conjugate: Remove unreacted PEG reagent and byproducts (N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis.[3][5][18]
  • Store the Conjugate: Store the purified conjugate under conditions optimal for the native protein.

Visualizations

ReactionMechanism cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) Target_Molecule Target Molecule with Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate Target_Molecule->Intermediate Nucleophilic Attack PEG_NHS BocNH-PEG8-...-COONHS (NHS Ester) PEG_NHS->Intermediate Hydrolyzed_PEG Inactive Carboxylic Acid (BocNH-PEG8-...-COOH) PEG_NHS->Hydrolyzed_PEG Accelerated at high pH Conjugate Stable Amide Bond (R-NH-CO-PEG-...) Intermediate->Conjugate Collapse NHS_Byproduct N-hydroxysuccinimide (Leaving Group) Intermediate->NHS_Byproduct Water Water (H₂O) Water->Hydrolyzed_PEG

Caption: Reaction pathways for this compound.

TroubleshootingWorkflow Start Start: Low Conjugation Yield Check_pH Is buffer pH 7.2 - 8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Stored properly? Check_Buffer->Check_Reagent Yes Change_Buffer Action: Buffer exchange to PBS or Borate Check_Buffer->Change_Buffer No Check_Concentration Is target concentration high (e.g., >2 mg/mL)? Check_Reagent->Check_Concentration Yes New_Reagent Action: Use fresh, anhydrous reagent/solvent Check_Reagent->New_Reagent No Success Reaction Optimized Check_Concentration->Success Yes Increase_Conc Action: Increase target and/or PEG concentration Check_Concentration->Increase_Conc No Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent New_Reagent->Check_Concentration Increase_Conc->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for heterobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of these versatile bioconjugation reagents.

I. Stability and Handling of PEG Linkers

This section addresses common issues related to the chemical stability and proper handling of heterobifunctional PEG linkers, which are crucial for successful conjugation.

FAQ 1: My NHS-ester PEG linker shows low reactivity. What could be the cause?

Low reactivity of NHS-ester PEG linkers is often due to hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2] This is a common issue as NHS esters are highly sensitive to moisture.[3][4][5]

Troubleshooting Steps:

  • Proper Storage and Handling:

    • Store NHS-ester PEG linkers at -20°C or lower in a desiccated environment.[2][3]

    • Before opening, allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.[4][5]

    • After use, backfill the container with an inert gas like nitrogen or argon.[3]

  • Use Anhydrous Solvents:

    • When preparing stock solutions, use a dry (anhydrous) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][6]

  • Freshly Prepare Solutions:

    • It is best to prepare stock solutions fresh for each experiment as the NHS-ester group hydrolyzes in aqueous solutions.[2][4] Do not store the reagent in solution.[5]

FAQ 2: How does pH affect the stability of my NHS-ester PEG linker?

The pH of the reaction buffer is a critical factor. While the reaction with primary amines is more efficient at a slightly alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction also accelerates at higher pH values.[1][7] The half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[1]

pHTemperature (°C)Half-life of NHS-ester
7.004-5 hours
8.6410 minutes

A summary of NHS-ester stability under different pH conditions.[7][8]

FAQ 3: My Maleimide-PEG linker is losing reactivity. Why?

Maleimide (B117702) groups are susceptible to hydrolysis, especially at pH values above 7.5.[6] They are also sensitive to light.[3]

Troubleshooting Steps:

  • Storage: Store maleimide-containing linkers in the dark and under dry conditions.[3]

  • pH Control: For conjugation reactions, maintain a pH range of 6.5-7.5 to ensure the stability and specificity of the maleimide group for thiols.[6][9]

II. Conjugation Reaction Issues

This section covers problems that may arise during the conjugation process itself, such as low yield, side reactions, and aggregation.

FAQ 4: I'm observing low or no conjugation efficiency. What are the common causes?

Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended.

G

Troubleshooting workflow for low conjugation efficiency.

Potential Causes and Solutions:

  • Suboptimal pH:

    • NHS-amine reactions: Optimal pH is typically 7.2-8.5.[1]

    • Maleimide-thiol reactions: The recommended pH range is 6.5-7.5.[9] At lower pH, the reaction rate slows, while at higher pH, the maleimide can react with amines or hydrolyze.[6][10]

  • Incorrect Stoichiometry: The molar ratio of the PEG linker to the target molecule is crucial. For dilute protein solutions, a higher molar excess of the linker may be necessary.[11]

  • Oxidized Thiols (for maleimide reactions): Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[10]

    • Solution: Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) before conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[10]

  • Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with NHS esters.[1][2] Similarly, buffers with sulfhydryls will compete in maleimide reactions.[6]

    • Solution: Use non-amine buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers for NHS-ester reactions.[7]

FAQ 5: I'm observing unexpected side products. What are the possible side reactions?

Heterobifunctional linkers are designed for specificity, but side reactions can occur under certain conditions.

  • NHS-esters: While highly reactive towards primary amines, they can also react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH.[1][2]

  • Maleimides: Can react with the primary amine of lysine (B10760008) residues at pH values above 7.5.[10] For peptides with an N-terminal cysteine, a side reaction leading to a thiazine (B8601807) rearrangement can occur, especially at physiological or higher pH.[10][12] This can be minimized by performing the conjugation at a more acidic pH (e.g., pH 5.0).[10][12]

FAQ 6: My final conjugate is not stable. What could be the cause?

The stability of the final conjugate can be an issue, particularly with maleimide-thiol linkages. The resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[9][13] This is more prominent in the presence of other thiols.

Solutions:

  • Hydrolysis of the Succinimide Ring: Post-conjugation, the thiosuccinimide ring can be hydrolyzed to increase stability.[14]

  • Alternative Chemistries: For applications requiring high stability, consider alternative maleimide structures or different conjugation chemistries.[13]

III. Purification and Characterization

After the conjugation reaction, isolating and characterizing the desired product can be challenging.

FAQ 7: What is the best way to purify my PEGylated protein?

Purification of PEGylated proteins is challenging because the reaction often results in a heterogeneous mixture.[15] Several chromatography techniques are commonly used:

Chromatography TechniquePrinciple of SeparationApplication in PEGylation Purification
Ion Exchange (IEX) Separation based on surface charge.[]Effective for separating proteins with different degrees of PEGylation, as the PEG chains can shield surface charges.[15][] Can also separate positional isomers.[]
Size Exclusion (SEC) Separation based on hydrodynamic radius.[]Efficient for removing unreacted PEG, by-products, and native protein from the PEGylated conjugate, as PEGylation increases the molecule's size.[15][]
Hydrophobic Interaction (HIC) Separation based on hydrophobicity.[]Can be a useful supplementary method to IEX, especially for proteins that are difficult to purify by IEX alone.[][17]
Reverse Phase (RP-HPLC) Separation based on polarity/hydrophobicity.[]Often used on an analytical scale for identifying PEGylation sites and separating positional isomers.[]
FAQ 8: How can I determine the degree of PEGylation and the attachment sites?

Characterizing the extent and location of PEGylation is a significant analytical challenge and a regulatory requirement for therapeutic proteins.[18]

  • Mass Spectrometry (MS): This is the primary technique for determining the average molecular weight and degree of PEGylation.[19] Techniques like LC-MS are often employed.[19] However, analyzing heterogeneous mixtures of PEGylated proteins can be difficult.[18]

  • Peptide Mapping: To determine the specific sites of PEG attachment, a common strategy involves enzymatic digestion of the PEGylated protein followed by LC-MS/MS analysis of the resulting peptides.[18]

  • Gel Electrophoresis (SDS-PAGE): Can be used to confirm that the PEGylation reaction has occurred and to get a qualitative sense of the product distribution.[15]

IV. Experimental Protocols

This section provides a general methodology for a common two-step conjugation using a heterobifunctional (NHS-PEG-Maleimide) linker.

Protocol: Two-Step Protein-Small Molecule Conjugation

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing small molecule.

G

Workflow for a two-step protein-small molecule conjugation.

Materials:

  • Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • NHS-PEG-Maleimide linker.

  • Anhydrous DMSO or DMF.

  • Thiol-containing molecule.

  • Desalting column or dialysis equipment.

  • Quenching buffer (optional, e.g., buffer containing reduced cysteine).[6]

Procedure:

  • Step 1: Reaction of Protein with NHS-PEG-Maleimide Linker a. Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use.[6][20] b. Add the linker solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess).[6] c. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[6] d. Remove the excess, unreacted linker using a desalting column or through dialysis against the conjugation buffer.[6]

  • Step 2: Conjugation of the Maleimide-Activated Protein a. To the purified maleimide-activated protein, add the thiol-containing molecule. b. Incubate the reaction for 1-2 hours at room temperature.[21] c. (Optional) To stop the reaction, a quenching buffer can be added.[6] d. Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted small molecules.[20]

References

Validation & Comparative

A Comparative Guide to BocNH-PEG8-CH2CH2COONHS and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the strategic use of chemical linkers. These linkers are not merely spacers but are critical components that influence the solubility, stability, pharmacokinetics, and overall efficacy of the conjugate. Among the most widely used linkers are those based on polyethylene (B3416737) glycol (PEG), prized for their hydrophilicity, biocompatibility, and tunable nature.

This guide provides an objective comparison of a specific heterobifunctional PEG linker, BocNH-PEG8-CH2CH2COONHS , with other commonly used PEG linkers. We will delve into their structural differences, impact on key performance parameters, and provide supporting experimental data and protocols to inform rational linker design in drug development.

Introduction to Featured PEG Linkers

This compound is a discrete PEG linker featuring eight ethylene (B1197577) glycol units.[1] It is a heterobifunctional molecule, meaning it has two different reactive ends:

  • A Boc-protected amine (BocNH-) : This end remains inert until the Boc (tert-Butyloxycarbonyl) protecting group is removed under mild acidic conditions, revealing a primary amine. This allows for subsequent conjugation to another molecule.

  • An N-hydroxysuccinimide (NHS) ester (-COONHS) : This is a highly reactive group that readily forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins) under physiological to slightly alkaline pH conditions.[1]

The central PEG8 chain imparts hydrophilicity, which can enhance the aqueous solubility of the entire conjugate.[1]

For the purpose of comparison, we will evaluate this compound against other common PEG linkers that vary in length and/or functionality. These include shorter (PEG4) and longer (PEG12) analogues, as well as linkers with different reactive groups.

Comparative Data on Linker Performance

The choice of linker can significantly impact the performance of a bioconjugate. Key parameters for evaluation include conjugation efficiency, stability, hydrophilicity, and in vitro/in vivo efficacy. While direct head-to-head comparative data for this compound against all other linker types is not always available in the public domain, we can draw valuable insights from studies on structurally similar PEG8 linkers and by examining the trends associated with varying PEG chain lengths.

Physicochemical Properties

The length of the PEG chain is a critical determinant of a linker's physicochemical properties.

PropertyBocNH-PEG4-CH2CH2COONHSThis compoundBocNH-PEG12-CH2CH2COONHSGeneral Trend with Increasing PEG Length
Molecular Weight LowerModerateHigherIncreases
Hydrophilicity GoodBetterBestIncreases
Flexibility ModerateHighVery HighIncreases

Table 1: Comparison of Physicochemical Properties of PEG Linkers of Varying Lengths.

Performance in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties can influence the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and therapeutic index. Studies have shown that a PEG8 linker often provides a good balance of properties.[2][3]

ParameterADC with PEG4 LinkerADC with PEG8 LinkerADC with PEG24 LinkerReference
In Vitro Potency (IC50) May be slightly higherOften optimalMay be slightly lower[3]
Pharmacokinetics (Clearance) FasterSlower (often optimal)Slower[2][4]
In Vivo Efficacy GoodOften enhancedCan be further enhanced, but may plateau[2][5]
Tolerability LowerHigherHigher[4]

Table 2: Representative Performance of ADCs with Varying PEG Linker Lengths. Note: The optimal PEG length can be dependent on the specific antibody, payload, and target.

Performance in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a crucial role in the formation of a stable and productive ternary complex.[6] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[6]

ParameterPROTAC with PEG4 LinkerPROTAC with PEG8 LinkerPROTAC with PEG12 LinkerReference
Degradation Efficacy (DC50) VariableOften potentVariable[6][7]
Maximum Degradation (Dmax) VariableOften highVariable[6][7]
Cell Permeability Generally goodCan be improvedMay decrease if MW gets too high[8]

Table 3: Representative Performance of PROTACs with Varying PEG Linker Lengths. Note: The optimal linker length must be empirically determined for each PROTAC system.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linkers. Below are protocols for key experiments.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[9][10]

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds with different linkers

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Collect the lysate and clear it by centrifugation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[10]

  • Western Blotting: Transfer proteins to a membrane, block non-specific binding, and incubate with primary antibodies overnight.[9]

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[10]

  • Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[9]

Protocol 2: Cell Viability Assay for ADCs (CellTiter-Glo®)

This protocol assesses the cytotoxic effect of ADCs on cancer cells.[11][12]

Materials:

  • Target cancer cell line

  • ADCs with different linkers

  • Control antibody

  • Cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the cells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[12]

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, allowing for the determination of the average DAR and the distribution of drug-loaded species.[13][14]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[13]

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak areas.[14]

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., with PEG8 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation ADC_Workflow cluster_1 Experimental Workflow for ADC Comparison node_synthesis ADC Synthesis Conjugate antibody with different PEG linkers (e.g., PEG4, PEG8, PEG12) node_characterization Characterization Determine DAR by HIC/LC-MS Assess purity and aggregation node_synthesis->node_characterization node_invitro In Vitro Evaluation Cell viability assays (IC50) Stability assays node_characterization->node_invitro node_invivo In Vivo Evaluation Pharmacokinetic studies Efficacy in xenograft models node_invitro->node_invivo node_analysis Data Analysis & Comparison Correlate linker properties with performance metrics node_invivo->node_analysis

References

A Comparative Guide to the NMR Analysis of BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR (Nuclear Magnetic Resonance) analysis of BocNH-PEG8-CH2CH2COONHS, a heterobifunctional PEG linker, with its carboxylic acid precursor, BocNH-PEG8-CH2CH2COOH. A thorough understanding of their NMR spectra is essential for researchers, scientists, and drug development professionals to verify structure, assess purity, and monitor reaction progress in bioconjugation and drug delivery applications.

Performance Comparison: ¹H NMR Data

The following table summarizes the expected quantitative ¹H NMR data for this compound and its carboxylic acid analog. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The expected multiplicities and integration values for the key protons are also provided.

Assignment This compound BocNH-PEG8-CH2CH2COOH (Alternative)
Boc Group (-C(CH₃)₃) ~1.44 (s, 9H)~1.44 (s, 9H)
Amide Proton (-NH-) ~5.4 (br s, 1H)~5.5 (br s, 1H)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64 (s, ~32H)~3.65 (s, ~32H)
-CH₂-NH-Boc ~3.51 (t, 2H)~3.51 (t, 2H)
-O-CH₂-CH₂-NH-Boc ~3.30 (q, 2H)~3.30 (q, 2H)
-O-CH₂-CH₂-COO- ~3.78 (t, 2H)~3.75 (t, 2H)
-CH₂-COO- ~2.91 (t, 2H)~2.62 (t, 2H)
NHS Ester (-CO-CH₂-CH₂-CO-) ~2.84 (s, 4H)-

Note: Chemical shifts are predictions based on typical values for these functional groups and may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), during the experiment.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a PEGylated compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument acquire Acquire 1H NMR Spectrum instrument->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals to Protons integrate->assign report Final Report & Structure Verification assign->report

Caption: A flowchart detailing the key steps in the NMR analysis of PEGylated compounds.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the fundamental principles of how an NMR signal is generated from a sample within a spectrometer.

NMR_Signal_Generation B0 Strong Magnetic Field (B0) Sample Sample Nuclei (e.g., 1H) B0->Sample Aligns Nuclear Spins RF_Pulse Radiofrequency (RF) Pulse Sample->RF_Pulse Excitation Nuclear Spin Excitation RF_Pulse->Excitation Perturbs Spin Alignment Relaxation Relaxation Excitation->Relaxation Spins Return to Equilibrium FID Free Induction Decay (FID) Signal Relaxation->FID Emits RF Signal FT Fourier Transform (FT) FID->FT Time to Frequency Domain NMR_Spectrum NMR Spectrum FT->NMR_Spectrum Generates Spectrum

Caption: The process of generating an NMR spectrum from nuclear spin excitation and relaxation.

A Comparative Guide to HPLC Methods for Purity Assessment of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant analytical challenges in characterizing the purity and heterogeneity of the resulting PEGylated product. High-performance liquid chromatography (HPLC) stands as a cornerstone technique for these assessments. This guide provides an objective comparison of the three primary HPLC methods employed for the purity analysis of PEGylated compounds: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC), supported by experimental data and detailed protocols.

Principles of Separation

The choice of an appropriate HPLC method hinges on the physicochemical properties of the PEGylated compound and the specific impurities that need to be resolved. Each technique leverages a different separation principle:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Larger molecules, such as PEGylated conjugates and aggregates, elute earlier than smaller molecules like the native protein and free PEG.[1][2]

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The non-polar stationary phase interacts with hydrophobic regions of the analytes. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase.[3][4][5]

  • Hydrophobic Interaction Chromatography (HIC): Also separates based on hydrophobicity, but under non-denaturing aqueous conditions. A high-salt mobile phase promotes the interaction of hydrophobic patches on the protein surface with a weakly hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration.[6][7]

Performance Comparison

The selection of an HPLC method is often a trade-off between resolution, analysis time, and the preservation of the native protein structure. The following table summarizes the key performance characteristics of each technique based on published data.

Parameter Size-Exclusion Chromatography (SEC) Reversed-Phase HPLC (RP-HPLC) Hydrophobic Interaction Chromatography (HIC)
Primary Separation Principle Hydrodynamic SizeHydrophobicitySurface Hydrophobicity (non-denaturing)
Resolution of PEG Positional Isomers Generally low to noneHighModerate to High
Resolution of different degrees of PEGylation (mono-, di-, etc.) HighHighHigh
Separation of Aggregates ExcellentLimitedGood
Separation from Free PEG Good, depending on PEG sizeExcellentGood
Analysis Time Typically 15-30 minutesTypically 20-60 minutesTypically 30-60 minutes
Compatibility with Native Protein Structure High (non-denaturing)Low (denaturing conditions)High (non-denaturing)
Typical Purity Achieved >99% for aggregates[2]>99% for positional isomers and unreacted protein[6]Up to 98% for different PEGylated species[8]
Reported Resolution Optimum resolution of 1.7 for free PEG and PEG-conjugate[8]Resolution of 1.92 between mono- and di-PEGylated forms[6]Better resolution of mono- and di-PEGylated proteins compared to other HIC media[7]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for each HPLC method, compiled from various studies.

Size-Exclusion Chromatography (SEC) Protocol for PEG G-CSF Purity

This method is suitable for determining the purity and detecting high molecular weight impurities of PEGylated granulocyte colony-stimulating factor (PEG G-CSF).[2]

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm

  • Mobile Phase: Aqueous mobile phase (specific composition often proprietary, but typically a buffered saline solution, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 20–100 µL[1]

  • Column Temperature: 25°C

  • Detection: UV at 280 nm

  • Expected Outcome: Separation of PEG G-CSF monomer from aggregates and other high molecular weight species. The method demonstrated excellent linearity in the range of 12.5 to 2,000 µg/mL.[2] The limit of detection (LOD) and limit of quantification (LOQ) for PEG GCSF were found to be 3.125 µg/mL and 12.5 µg/mL, respectively.[2]

Reversed-Phase HPLC (RP-HPLC) Protocol for PEGylated Protein Analysis

This protocol is effective for separating PEGylated proteins from the non-PEGylated form and resolving different PEGylated species.[3][5]

  • Column: Jupiter 300 C4, 150 x 4.6 mm[3]

  • Mobile Phase A: 0.1% TFA in water with 2% acetonitrile[3]

  • Mobile Phase B: 0.08% TFA in 90% acetonitrile[3]

  • Gradient: 20% to 55% B in 25 minutes[3]

  • Flow Rate: 1 mL/min[5]

  • Injection Volume: 4 µL (containing 8 µg of protein)[3]

  • Column Temperature: 45°C[5]

  • Detection: UV at 214 nm[3]

  • Expected Outcome: High-resolution separation of native protein, mono-PEGylated, and di-PEGylated species. This method can also separate positional isomers.

Hydrophobic Interaction Chromatography (HIC) Protocol for PEGylated Protein Separation

This method allows for the separation of PEGylated protein species under non-denaturing conditions.[7]

  • Column: CIM C4 A monolith[7]

  • Mobile Phase A: 1 M ammonium (B1175870) sulfate (B86663) in buffer

  • Mobile Phase B: Buffer (e.g., sodium phosphate)

  • Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B.

  • Flow Rate: Not specified, but typically around 1 mL/min.

  • Injection Volume: Not specified.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Expected Outcome: The C4 A monolith column demonstrated superior resolution for mono- and di-PEGylated forms of RNase A, β-lactoglobulin, and lysozyme (B549824) compared to traditional packed-bed HIC columns.[7]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each HPLC method.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_data Data Analysis Sample PEGylated Compound (e.g., in formulation buffer) Dilution Dilute with Mobile Phase Sample->Dilution Injection Inject Sample Dilution->Injection Column SEC Column (e.g., AdvanceBio SEC) Injection->Column Separation Isocratic Elution (Aqueous Buffer) Column->Separation Detection UV Detector (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity & Aggregates Chromatogram->Quantification

Caption: Workflow for Size-Exclusion Chromatography (SEC) analysis.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample PEGylated Compound Quench Quench Reaction (e.g., with TFA) Sample->Quench Injection Inject Sample Quench->Injection Column RP Column (e.g., Jupiter C4) Injection->Column Separation Gradient Elution (Increasing Organic Solvent) Column->Separation Detection UV Detector (214 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity, Isomers, & Degree of PEGylation Chromatogram->Quantification

Caption: Workflow for Reversed-Phase HPLC (RP-HPLC) analysis.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC Analysis cluster_data Data Analysis Sample PEGylated Compound Salt_Addition Add High Concentration of Salt Sample->Salt_Addition Injection Inject Sample Salt_Addition->Injection Column HIC Column (e.g., CIM C4 A monolith) Injection->Column Separation Gradient Elution (Decreasing Salt Concentration) Column->Separation Detection UV Detector (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Purity & PEGylated Species Chromatogram->Quantification

Caption: Workflow for Hydrophobic Interaction Chromatography (HIC) analysis.

Conclusion

The purity assessment of PEGylated compounds is a critical aspect of their development and quality control. SEC, RP-HPLC, and HIC each offer distinct advantages and are often used in a complementary fashion to provide a comprehensive purity profile. SEC is unparalleled for the analysis of aggregates, while RP-HPLC provides the highest resolution for positional isomers and different degrees of PEGylation. HIC serves as a valuable alternative, particularly when maintaining the native protein structure during analysis is paramount. The choice of the most suitable method will depend on the specific analytical needs, the nature of the PEGylated molecule, and the impurities of interest. For a thorough characterization, a combination of these orthogonal techniques is often recommended.

References

A Tale of Two Linkers: A Comparative Guide to BocNH-PEG8-CH2CH2COONHS and SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a pivotal decision in the synthesis of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only tethers the therapeutic payload to the targeting antibody but also profoundly influences the conjugate's stability, solubility, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two widely utilized crosslinkers: the hydrophilic, PEGylated BocNH-PEG8-CH2CH2COONHS and the conventional, non-PEGylated SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

This comparison is supported by a summary of key performance data, detailed experimental protocols for antibody conjugation, and visualizations of their chemical structures and reaction mechanisms to empower researchers in making informed decisions for their specific bioconjugation needs.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between this compound and SMCC lies in their spacer arms. This compound features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which imparts significant advantages in terms of solubility and reduced aggregation. In contrast, SMCC possesses a hydrophobic cyclohexane-based spacer. This structural difference has significant ramifications for the performance of the resulting bioconjugates.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure NHS ester with a Boc-protected amine and a hydrophilic PEG8 spacer.Heterobifunctional with an NHS ester and a maleimide (B117702) group, connected by a hydrophobic cyclohexane (B81311) spacer.[1][2][]
Reactivity NHS ester reacts with primary amines (e.g., lysine (B10760008) residues). The Boc-protected amine can be deprotected to introduce a reactive amine.[4]NHS ester reacts with primary amines; maleimide reacts with sulfhydryl groups (e.g., cysteine residues).[1][2]
Hydrophilicity High, due to the PEG8 spacer.[4]Low, due to the cyclohexane spacer.
Solubility of Conjugate Increased, especially beneficial for hydrophobic payloads.[5][6]Can lead to aggregation, particularly with hydrophobic drugs and higher drug-to-antibody ratios (DARs).[6]
Drug-to-Antibody Ratio (DAR) Higher DARs are often achievable without significant aggregation.[7][8]DAR may be limited to prevent aggregation and maintain solubility.[6]
In Vivo Half-Life The PEG spacer can significantly extend the in vivo half-life of the conjugate.[6]Generally results in a shorter half-life compared to PEGylated counterparts.[6]
Immunogenicity The PEG spacer is generally considered non-immunogenic.The linker itself can potentially be immunogenic.
Off-Target Toxicity Improved pharmacokinetic profile can lead to reduced off-target toxicity.[6]Hydrophobicity may contribute to non-specific uptake and potential off-target toxicity.[6]

Delving Deeper: A Performance Comparison

The hydrophilic nature of the PEG8 spacer in this compound offers several advantages in the development of bioconjugates, especially ADCs. The PEG moiety creates a hydration shell around the conjugate, which can mask the hydrophobicity of the payload, thereby reducing the propensity for aggregation.[5][6] This is a critical consideration when working with highly potent, hydrophobic cytotoxic drugs, as aggregation can negatively impact manufacturing, stability, and in vivo performance.[7][8]

Studies have demonstrated that the inclusion of a PEG spacer in the linker can lead to a more homogeneous ADC product with improved batch-to-batch reproducibility.[9] Furthermore, the enhanced solubility allows for the potential to achieve a higher drug-to-antibody ratio (DAR) without compromising the physical stability of the conjugate.[7][8]

From a pharmacokinetic standpoint, PEGylation is well-known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a prolonged circulation half-life.[6] Research has shown a clear correlation between PEG linker length and the pharmacokinetic profile of ADCs, with longer PEG chains generally resulting in slower clearance.[10] A threshold effect has been observed around a PEG8 linker, beyond which further increases in PEG length have a diminished impact on clearance.[10] This extended circulation time can lead to greater accumulation of the ADC in the tumor tissue, potentially enhancing in vivo efficacy.[9]

In contrast, the hydrophobic nature of the SMCC crosslinker can present challenges. When conjugated to a hydrophobic payload, the resulting ADC may have a higher tendency to aggregate, which can limit the achievable DAR and complicate downstream processing.[6] While SMCC is a widely used and effective crosslinker that forms stable thioether bonds, the overall hydrophobicity of the resulting conjugate may lead to faster clearance and a less favorable pharmacokinetic profile compared to a PEGylated alternative.[1][2][6]

Visualizing the Chemistry and Workflow

To better understand the structural differences and the conjugation process, the following diagrams are provided.

Chemical Structures of Crosslinkers cluster_0 This compound cluster_1 SMCC BocNH_PEG8_NHS_img SMCC_img

Figure 1: Chemical structures of this compound and SMCC.

G cluster_0 This compound Conjugation Workflow A Antibody with primary amines C Antibody-PEG8-NH-Boc Conjugate A->C NHS ester reaction with amine B This compound B->C D Deprotection (e.g., mild acid) C->D E Antibody-PEG8-NH2 Conjugate D->E G Final Antibody-Payload Conjugate E->G Amide bond formation F Activated Payload (e.g., NHS ester) F->G

Figure 2: General workflow for conjugation using this compound.

G cluster_1 SMCC Two-Step Conjugation Workflow H Antibody with primary amines J Maleimide-activated Antibody H->J NHS ester reaction with amine I SMCC I->J K Removal of excess SMCC J->K M Final Antibody-Payload Conjugate K->M Maleimide reaction with thiol L Thiol-containing Payload L->M

Figure 3: General two-step conjugation workflow using SMCC.

Experimental Protocols

Below are detailed methodologies for the conjugation of antibodies using both this compound and SMCC.

Protocol 1: Antibody Conjugation with this compound

This protocol outlines the steps for conjugating a payload to an antibody using the this compound linker. This is a two-part process involving the initial reaction of the linker with the antibody, followed by deprotection of the Boc group and subsequent reaction with an activated payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Deprotection solution (e.g., trifluoroacetic acid in dichloromethane)

  • Activated payload (e.g., NHS ester of the drug)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.[11]

  • Linker Activation and Conjugation to Antibody:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[11]

    • Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.[11]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with an appropriate buffer for the deprotection step.[11]

  • Boc Deprotection:

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend the lyophilized conjugate in the deprotection solution and incubate according to the manufacturer's recommendations to remove the Boc protecting group.

    • Remove the deprotection solution, for example, by evaporation under a stream of nitrogen.

  • Payload Conjugation:

    • Dissolve the deprotected antibody-linker conjugate in an appropriate buffer (pH 7.2-8.0).

    • Dissolve the activated payload in a compatible solvent (e.g., DMSO).

    • Add the activated payload to the antibody-linker solution at a desired molar ratio.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Final Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted payload and other small molecules.[]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the ADC using size-exclusion chromatography.

    • Confirm the integrity of the conjugate by SDS-PAGE.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using the SMCC crosslinker.[1][13]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP) if the payload has disulfide bonds

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.[13] Ensure the buffer is free of primary amines.[1]

  • Antibody Activation with SMCC:

    • Dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[14]

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[13][14] The optimal molar excess depends on the antibody concentration.[13]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[14][15]

  • Removal of Excess SMCC:

    • Immediately after incubation, remove the unreacted SMCC using a desalting column equilibrated with a buffer suitable for the thiol reaction (e.g., PBS, pH 6.5-7.5).[1][13] This step is crucial to prevent the quenching of the thiol-containing payload.[1]

  • Payload Preparation:

    • If the payload contains disulfide bonds, reduce them using a suitable reducing agent like TCEP. Remove the reducing agent using a desalting column.[15]

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) to a known concentration.[1]

  • Conjugation of Payload to Activated Antibody:

    • Add the thiol-containing payload solution to the maleimide-activated antibody solution. The molar ratio will depend on the desired DAR.[15]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14][16]

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups by adding a quenching solution such as cysteine to a final concentration that is in molar excess to the maleimide groups.[14]

    • Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and other byproducts.[]

  • Characterization:

    • Determine the DAR by UV-Vis spectroscopy or mass spectrometry.

    • Analyze the purity and aggregation state of the ADC by size-exclusion chromatography.

    • Confirm the molecular weight and integrity of the conjugate using SDS-PAGE.

Conclusion

The selection between this compound and SMCC is a critical decision that should be guided by the specific goals of the bioconjugation project.

This compound is an excellent choice when working with hydrophobic payloads or when aiming for a higher drug-to-antibody ratio. Its hydrophilic PEG8 spacer can significantly improve the solubility and stability of the final conjugate, potentially leading to a more favorable pharmacokinetic profile and enhanced in vivo efficacy. The flexibility of having a protected amine also allows for a modular approach to conjugation.

SMCC , on the other hand, is a well-established and reliable crosslinker for creating stable, non-cleavable linkages between amines and thiols. It is a suitable option for applications where hydrophobicity is not a major concern and a more rigid, defined distance between the conjugated molecules is desired.

Ultimately, empirical testing and careful characterization of the resulting bioconjugate are essential to determine the optimal crosslinker for a given antibody, payload, and therapeutic application. By understanding the fundamental differences in their chemical properties and performance, researchers can make a more strategic choice to advance their drug development programs.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the realm of bioconjugation, the choice of a linker molecule can profoundly influence the efficacy, safety, and manufacturability of a therapeutic. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to improve the pharmacokinetic and pharmacodynamic properties of drugs. However, not all PEG linkers are created equal. The distinction between monodisperse and polydisperse PEG linkers is a critical consideration for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal linker for your application.

The Fundamental Difference: Purity and Homogeneity

The core distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1][2][3] Monodisperse PEGs are single, pure compounds with a precise, discrete molecular weight.[1][2][4] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average value.[1][2][3] This fundamental difference has significant downstream implications for the final drug conjugate.

The use of monodisperse PEG linkers results in a homogeneous final product, which is crucial for consistent and reproducible manufacturing.[5][6] This uniformity simplifies analytical characterization and is beneficial for regulatory submissions during all clinical phases. Conversely, the heterogeneity of polydisperse PEGs leads to a complex mixture of final conjugates, complicating characterization and potentially leading to batch-to-batch variability.[5][7]

Impact on Drug Performance: A Head-to-Head Comparison

The choice between monodisperse and polydisperse PEG linkers directly impacts several key performance attributes of a bioconjugate. The following sections and tables summarize these differences, backed by experimental findings.

Pharmacokinetics and Therapeutic Index

One of the primary reasons for PEGylation is to improve a drug's pharmacokinetic (PK) profile. The hydrophilic nature of PEG creates a hydration shell around the drug molecule, increasing its hydrodynamic volume.[5] This "stealth" effect reduces renal clearance and shields the drug from enzymatic degradation, thereby extending its circulation half-life.[5][7]

While both types of PEGs can enhance PK, monodisperse PEGs offer a greater degree of control and optimization. The precise length of a monodisperse PEG linker can be fine-tuned to achieve the desired PK profile.[7] Studies on antibody-drug conjugates (ADCs) have demonstrated a strong correlation between the length of the monodisperse PEG linker and drug exposure in plasma. Longer monodisperse PEG chains (e.g., 8, 12, and 24 units) have been shown to significantly decrease the clearance rate of ADCs compared to those with no or shorter PEG linkers. This extended circulation allows for greater accumulation of the drug at the target site, enhancing its therapeutic efficacy and widening the therapeutic index.[5]

FeatureMonodisperse PEG LinkersPolydisperse PEG LinkersSupporting Evidence
Pharmacokinetics Precisely tunable to optimize circulation half-life and reduce clearance.[7]General improvement in PK, but less control over the final profile due to heterogeneity.Studies on ADCs show a direct relationship between the length of monodisperse PEG and reduced plasma clearance.
Therapeutic Index Enhanced due to improved drug delivery to the target site and reduced off-target toxicity.[5]Improvement is less predictable and may be compromised by the heterogeneous nature of the conjugate.The homogeneity of monodisperse PEG conjugates leads to more predictable in vivo behavior.
Immunogenicity Reduced risk of an immune response due to the uniform structure and shielding of the payload.[8]Higher potential for immunogenicity due to the presence of a mixture of conjugates.[7]Monodisperse PEGs help in reducing aggregation, a common cause of immunogenicity.
Solubility, Stability, and Aggregation

Hydrophobic drug payloads often face challenges with solubility and a tendency to aggregate, which can compromise both efficacy and safety.[5] PEG linkers, being hydrophilic, can effectively mitigate these issues.

Monodisperse PEG linkers create a well-defined hydrophilic shield around the hydrophobic payload, significantly increasing its solubility and stability in aqueous environments.[9] This is particularly critical in the development of ADCs, where higher drug-to-antibody ratios (DARs) can be achieved without the aggregation issues often seen with highly lipophilic drugs.[9] Polydisperse PEGs also improve solubility, but the inconsistent chain lengths can lead to a less uniform "shield," potentially resulting in residual hydrophobicity and a higher propensity for aggregation in some of the conjugate population.

FeatureMonodisperse PEG LinkersPolydisperse PEG LinkersSupporting Evidence
Solubility Significantly increases the solubility of hydrophobic payloads.[1][4]Improves solubility, but the effect can be inconsistent across the mixture of conjugates.The uniform hydrophilic shield of monodisperse PEGs is more effective at solubilizing lipophilic drugs.
Stability Enhances the stability of the final conjugate by preventing aggregation.[5]Can improve stability, but the heterogeneous mixture may still contain species prone to aggregation.[5]The defined structure of monodisperse PEG conjugates leads to greater overall stability.
Aggregation Significantly reduces the risk of aggregation, even at high drug loading.Higher potential for aggregation due to the presence of a heterogeneous mixture of conjugates.[5]Monodisperse PEGs enable the development of high DAR ADCs with reduced aggregation.

Experimental Protocols

To provide a practical context for these comparisons, below are outlines of key experimental protocols used to evaluate the performance of drug conjugates.

Hydrophobic Interaction Chromatography (HIC) for DAR Assessment

Purpose: To determine the average drug-to-antibody ratio (DAR) and assess the homogeneity of an ADC preparation.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol.

  • Column Equilibration: Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with 100% Mobile Phase A.

  • Sample Injection: Inject 10-20 µg of the ADC sample.

  • Elution: Elute the different ADC species using a linear gradient of Mobile Phase B.

  • Detection and Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the average DAR by taking the weighted average of the different species.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To evaluate the potency of an ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium and add them to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[5]

Visualizing the Concepts

To further illustrate the differences and their implications, the following diagrams visualize the molecular distinctions and a typical experimental workflow.

Figure 1: Molecular Representation of PEG Linkers cluster_0 Monodisperse PEG cluster_1 Polydisperse PEG a Drug-Linker(PEGn)-Antibody caption_a Single, defined molecular weight b1 Drug-Linker(PEGx)-Antibody b2 Drug-Linker(PEGy)-Antibody b3 Drug-Linker(PEGz)-Antibody caption_b Mixture of different molecular weights

Caption: Molecular heterogeneity of polydisperse vs. monodisperse PEGs.

Figure 2: ADC Development and Evaluation Workflow start Antibody & Drug Selection linker Linker Selection (Monodisperse vs. Polydisperse PEG) start->linker conjugation Bioconjugation linker->conjugation purification Purification conjugation->purification characterization Characterization (e.g., HIC for DAR) purification->characterization invitro In Vitro Studies (e.g., Cytotoxicity Assay) characterization->invitro invivo In Vivo Studies (e.g., PK, Efficacy) invitro->invivo analysis Data Analysis & Optimization invivo->analysis

References

A Researcher's Guide to the Functional Validation of Antibody-Drug Conjugates with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection and rigorous validation of the linker are paramount in the development of safe and effective antibody-drug conjugates (ADCs). The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, dictates the stability, pharmacokinetics, and tumor-specific drug release of the ADC, ultimately influencing its therapeutic index. This guide provides an objective comparison of the performance of ADCs with different linker technologies, supported by experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows.

The Crucial Role of the Linker: A Tale of Two Strategies

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between these strategies has profound implications for the ADC's mechanism of action, efficacy, and toxicity profile.

Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific triggers prevalent in the tumor microenvironment or within tumor cells. These triggers can include:

  • Enzymes: Proteases like cathepsin B, which are often overexpressed in tumors, can cleave specific peptide sequences within the linker (e.g., valine-citrulline).

  • pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) can hydrolyze acid-labile linkers, such as hydrazones.

  • Redox environment: The higher intracellular concentration of reducing agents like glutathione (B108866) can break disulfide bonds in the linker.

Non-cleavable linkers , such as thioether-based linkers, are more stable and rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and an amino acid residue. This inherent stability often translates to a wider therapeutic window and reduced off-target toxicity.

Comparative Performance Data of ADC Linkers

The functional performance of an ADC is assessed through a series of in vitro and in vivo assays. The following tables summarize quantitative data from various studies, offering a comparative look at how different linker technologies influence key performance parameters.

Table 1: In Vitro Plasma Stability of Different ADC Linkers
Linker TypeADC ExampleSpeciesStability MetricResultReference
Cleavable
HydrazoneGemtuzumab ozogamicinHumanHalf-life~2 days[1]
silyl ether-based hydrazone-HumanHalf-life>7 days[1]
Valine-Citrulline (vc)Trastuzumab-vc-MMAEMouse% Payload Loss (144h)~70%[2]
Glutamic acid-valine-citrulline (EVCit)-MouseHalf-life12 days[1]
DisulfideAnti-HER2 ADCMouse% Payload Loss (168h)~50%[3]
Hindered DisulfideAnti-HER2 ADCMouse% Payload Loss (168h)<20%[3]
Non-cleavable
Thioether (SMCC)Trastuzumab emtansine (T-DM1)Human% Intact ADC (7 days)>95%[3]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADCCell LineIC50 (ng/mL)Reference
Cleavable
Valine-Citrulline (vc)Anti-HER2-vc-MMAESK-BR-3 (HER2+++)10.5[4]
Valine-Citrulline (vc)Anti-HER2-vc-MMAEMDA-MB-468 (HER2-)>1000[4]
Non-cleavable
Thioether (SMCC)Trastuzumab emtansine (T-DM1)SK-BR-3 (HER2+++)6.4[4]
Thioether (SMCC)Trastuzumab emtansine (T-DM1)MDA-MB-468 (HER2-)>1000[4]
Table 3: Bystander Effect of ADCs with Different Linkers
Linker TypeADCAssayResultReference
Cleavable
Valine-Citrulline (vc)Trastuzumab deruxtecan (B607063) (T-DXd)Co-culture (HER2+/HER2-)Significant killing of HER2- cells[5]
Non-cleavable
Thioether (SMCC)Trastuzumab emtansine (T-DM1)Co-culture (HER2+/HER2-)No significant killing of HER2- cells[5]
Table 4: In Vivo Efficacy of ADCs with Different Linkers
Linker TypeADCXenograft ModelEfficacy MetricResultReference
Cleavable
Valine-Citrulline (vc)Anti-c-Met-vc-MMAEGastric Cancer PDXTumor Growth InhibitionSignificant regression at 3 mg/kg[6]
Non-cleavable
Thioether (SMCC)Anti-HER2-SMCC-DM1NCI-N87 (Gastric)Tumor Growth InhibitionTumor stasis at 10 mg/kg[7]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action of different linkers and the workflows of key experimental assays.

ADC_Mechanism_of_Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosome (Low pH, Enzymes) Internalization_c->Lysosome_c Payload_Release_c Payload Release Lysosome_c->Payload_Release_c Cleavage Bystander_Effect Bystander Killing (Membrane Permeable Payload) Payload_Release_c->Bystander_Effect Target_Cell_Death_c Target Cell Death Payload_Release_c->Target_Cell_Death_c ADC_non_cleavable ADC with Non-Cleavable Linker Internalization_nc Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation_nc Antibody Degradation Lysosome_nc->Degradation_nc Payload_Release_nc Payload-Linker- Amino Acid Release Degradation_nc->Payload_Release_nc Target_Cell_Death_nc Target Cell Death Payload_Release_nc->Target_Cell_Death_nc

Caption: Mechanisms of action for ADCs with cleavable and non-cleavable linkers.

Experimental_Workflows cluster_cytotoxicity In Vitro Cytotoxicity Assay (MTT) cluster_bystander Bystander Effect Assay (Co-culture) cluster_stability In Vitro Plasma Stability Assay Seed_Cells Seed Cancer Cells Treat_ADC Treat with ADC (Serial Dilutions) Seed_Cells->Treat_ADC Incubate_c Incubate (72-96h) Treat_ADC->Incubate_c Add_MTT Add MTT Reagent Incubate_c->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (B1609692) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Co_culture Co-culture Antigen+ and Antigen- (GFP+) Cells Treat_ADC_b Treat with ADC Co_culture->Treat_ADC_b Incubate_b Incubate (72-120h) Treat_ADC_b->Incubate_b Measure_Fluorescence Measure GFP Fluorescence Incubate_b->Measure_Fluorescence Assess_Viability Assess Viability of Antigen- Cells Measure_Fluorescence->Assess_Viability Incubate_Plasma Incubate ADC in Plasma (37°C) Collect_Samples Collect Samples at Time Points Incubate_Plasma->Collect_Samples Quantify Quantify Intact ADC (ELISA) or Free Payload (LC-MS/MS) Collect_Samples->Quantify Determine_Half_life Determine Half-life Quantify->Determine_Half_life

Caption: Experimental workflows for key ADC functional validation assays.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of ADC validation. The following are detailed protocols for the key experiments discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the payload's mechanism of action.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- (GFP+) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. Include monocultures of both cell lines as controls. Incubate overnight.[5]

  • ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the Ag- (GFP+) cell population.

  • Data Analysis: Compare the viability of the Ag- (GFP+) cells in the co-culture with that in the monoculture to determine the extent of the bystander effect.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (ELISA plate reader or LC-MS/MS system)

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[3] Include a control sample of the ADC in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

  • Sample Analysis:

    • ELISA for Intact ADC: Use a sandwich ELISA to quantify the concentration of intact ADC. The capture antibody should bind to the monoclonal antibody, and the detection antibody should be specific for the payload. A decrease in signal over time indicates payload deconjugation.

    • LC-MS/MS for Free Payload: Precipitate the proteins in the plasma samples and analyze the supernatant using LC-MS/MS to quantify the amount of released (free) payload. An increase in free payload over time indicates linker cleavage.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for xenograft implantation

  • ADC, vehicle control, and unconjugated antibody control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, or unconjugated antibody intravenously.

  • Tumor Measurement: Measure the tumor volume with calipers two to three times per week.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Monitor animal body weight as an indicator of toxicity.[2]

Conclusion

The functional validation of ADCs with different linkers is a multifaceted process that requires a combination of in vitro and in vivo studies. The choice between a cleavable and a non-cleavable linker is a critical decision that should be guided by the specific target, the properties of the payload, and the desired mechanism of action. By carefully evaluating plasma stability, cytotoxicity, the bystander effect, and in vivo efficacy, researchers can select and optimize linker technologies to develop safer and more effective antibody-drug conjugates for the treatment of cancer and other diseases.

References

The Double-Edged Sword of PEGylation: A Comparative Guide to Enhancing Drug Solubility and Tailoring Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, represents a powerful and versatile strategy to overcome persistent challenges in drug delivery. This guide provides a comprehensive comparison of how PEGylation impacts two critical drug properties: solubility and pharmacokinetics. Through an objective analysis of experimental data and detailed methodologies, we aim to equip you with the knowledge to effectively harness PEGylation for the development of safer and more efficacious therapeutics.

The core principle of PEGylation lies in the attachment of one or more PEG chains to a drug molecule. This modification can dramatically alter the physicochemical properties of the parent drug, leading to significant improvements in its performance. Notably, PEGylation is a key enabling technology for drugs with poor aqueous solubility and for biologics that suffer from rapid in vivo clearance.

Impact on Drug Solubility: A Quantitative Comparison

One of the most significant advantages of PEGylation is its ability to enhance the aqueous solubility of hydrophobic drugs. The hydrophilic nature of the PEG polymer can effectively increase the overall water solubility of the drug-PEG conjugate. The extent of this enhancement is often dependent on the molecular weight and structure of the PEG spacer.

Below is a summary of experimental data illustrating the impact of PEGylation on the solubility of various drugs:

DrugFormulationPEG Molecular Weight (Da)Solubility Enhancement (fold increase)Reference
Paclitaxel (B517696) PEGylated liposomes2000Not explicitly quantified as fold increase, but enabled formulation of a previously poorly soluble drug.[1][2]
Simvastatin Solid Dispersion12000~2.8-fold increase in saturated solubility compared to the pure drug.[3][4]
Ketoprofen Solid Dispersion1000, 1500, 2000Increased solubility to ~300 µg/mL from 41 µg/mL in the presence of 20% w/w PEG. No significant difference was observed between the different PEG molecular weights.[5][6]
Carvedilol Solid Dispersion6000~37.7-fold increase in solubility compared to the pure drug.[7]

Impact on Pharmacokinetics: A Comparative Analysis

PEGylation exerts a profound influence on the pharmacokinetic profile of a drug. The attachment of a PEG spacer can significantly increase the hydrodynamic radius of the drug molecule, leading to reduced renal clearance and an extended plasma half-life. This "stealth" effect also shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), further prolonging its circulation time.

The following table summarizes the pharmacokinetic parameters of several drugs, comparing their PEGylated and non-PEGylated forms:

DrugFormulationPEG Molecular Weight (Da)Key Pharmacokinetic ParameterChange Observed with PEGylationReference
Paclitaxel PEGylated liposomes2000Biological Half-life (t½)Increased from 5.05 h to 17.8 h compared to conventional liposomes.[2]
Paclitaxel PEGylated poly(anhydride) nanoparticles2000, 6000, 10000Relative Oral Bioavailability70% (PEG 2000), 40% (PEG 6000), 16% (PEG 10000)[8][9]
Insulin Di-PEGylated InsulinNot SpecifiedElimination TimeDetectable in serum even at 12 h, compared to being undetectable at 4 h for native insulin.[10]
Proticles PEGylated ProticlesNot SpecifiedBlood Concentration (1 h post-injection)0.23 ± 0.01 % ID/g for PEGylated vs. 0.06 ± 0.01 % ID/g for non-PEGylated.[11][12]
Docetaxel PEGylated liposome2000Half-life (t½β) & AUCIncreased t½β to 151.9 min and AUC to 2186.1 mg/L·min compared to 50.4 min and 577.4 mg/L·min for liposomes with Tween 80.[13]
Docetaxel PEG-PLA nanoparticlesNot SpecifiedArea Under the Curve (AUC)94.7 and 33.1 times higher than DTX injection in rats.[14][15]

Experimental Protocols

To ensure the reproducibility and accurate assessment of the effects of PEGylation, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Phase Solubility Studies

This method is used to determine the effect of a solubilizing agent (in this case, PEG) on the aqueous solubility of a drug.

Protocol:

  • Preparation of Solutions: Prepare a series of aqueous solutions containing increasing concentrations of the PEG polymer (e.g., 0%, 1%, 5%, 10%, 20% w/v).

  • Drug Addition: Add an excess amount of the poorly soluble drug to each PEG solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect an aliquot of the supernatant.

  • Quantification: Determine the concentration of the dissolved drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility of the drug (mg/mL) against the concentration of the PEG polymer (% w/v).

In Vitro Drug Release Studies

This experiment evaluates the rate at which the drug is released from its PEGylated formulation.

Protocol:

  • Formulation Preparation: Prepare the PEGylated drug formulation (e.g., nanoparticles, liposomes) containing a known amount of the drug.

  • Dialysis Setup: Place a measured amount of the formulation into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the formulation.

  • Release Medium: Suspend the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

In Vivo Pharmacokinetic Studies in Animal Models

This study determines how the PEGylated drug is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice) and acclimate them to the laboratory conditions.

  • Dosing: Administer the PEGylated drug formulation and the non-PEGylated control to different groups of animals via the desired route (e.g., intravenous, oral).

  • Blood Sampling: At specific time points after administration, collect blood samples from the animals (e.g., via tail vein or retro-orbital sinus).

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

  • Drug Extraction: Extract the drug from the plasma/serum samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • Bioanalysis: Quantify the concentration of the drug in the extracted samples using a sensitive and validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Impact of PEGylation

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.

PEGylation_Solubility cluster_0 Poorly Soluble Drug cluster_1 PEGylation Process cluster_2 Resulting Conjugate Drug_Molecule Drug Molecule (Hydrophobic) PEG_Spacer PEG Spacer (Hydrophilic) Drug_Molecule->PEG_Spacer Covalent Attachment PEGylated_Drug PEGylated Drug (Increased Hydrophilicity) PEG_Spacer->PEGylated_Drug Forms Pharmacokinetic_Workflow Dosing Drug Administration (IV or Oral) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Modeling Bioanalysis->Data_Analysis PK_Parameters Determination of t½, AUC, CL, Vd Data_Analysis->PK_Parameters PEG_Properties_vs_Performance cluster_0 PEG Spacer Properties cluster_1 Drug Performance MW Molecular Weight Solubility Solubility MW->Solubility Increases HalfLife Plasma Half-life MW->HalfLife Increases Clearance Renal Clearance MW->Clearance Decreases Structure Linear vs. Branched Structure->HalfLife Influences Immunogenicity Immunogenicity Structure->Immunogenicity Influences

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling BocNH-PEG8-CH2CH2COONHS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BocNH-PEG8-CH2CH2COONHS. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE should be worn at all times:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Given that disposable nitrile gloves offer short-term protection against a broad range of chemicals, they should be inspected before each use and replaced immediately upon any sign of contamination or degradation.[2] For operations with a higher risk of spillage, consider wearing two pairs of gloves.[1]

  • Eye and Face Protection: Safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[2] When there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety glasses is mandatory.[1][2]

  • Lab Coat: A long-sleeved laboratory coat should be worn and fully buttoned to protect against splashes and spills.[2] For handling hazardous drugs, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is recommended.[1]

  • Full Body and Respiratory Protection: For large quantities or when generating aerosols, additional protection such as coveralls ("bunny suits") and respiratory protection may be necessary.[3] If there is a risk of inhaling dust or fumes, a respirator is required, which necessitates annual medical evaluations and fit testing.[2]

II. Chemical Properties and Handling

Proper handling techniques are crucial due to the reactivity and sensitivity of this compound.

PropertyValue
CAS Number 2009357-80-4
Molecular Formula C28H50N2O14
Molecular Weight 638.7
Appearance Colorless viscous liquid
Storage Conditions Store at ≤ -20°C, desiccated, and protected from light.[4][5][6]

Key Handling Considerations:

  • Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis, which renders the compound inactive.[4][7] The product should be stored with a desiccant.[4] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[4]

  • Solvent Selection: For reconstitution, use anhydrous, amine-free solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][8][9] It is critical to use high-quality DMF that does not have a fishy odor, as this indicates the presence of dimethylamine, which can react with the NHS ester.[8][9]

  • Solution Stability: Solutions of the NHS ester should be prepared immediately before use.[4] Stock solutions are not recommended for storage due to the rapid hydrolysis of the NHS ester.[4] Any unused reconstituted reagent should be discarded.[4]

  • pH Considerations: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal pH range of 8.3-8.5.[8][9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the intended reaction.[4] Suitable buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[8][9]

III. Step-by-Step Operational Plan

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Immediately transfer the product to a freezer for storage at -20°C or below, in a desiccated environment.[4][5]

2. Preparation for Use:

  • Before opening, allow the vial to warm to room temperature to prevent condensation.[4][7]

  • Prepare all necessary amine-free buffers and anhydrous solvents (e.g., DMSO, DMF) in a fume hood.[4][8][9]

  • Don the appropriate PPE as outlined in Section I.

3. Weighing and Dissolving:

  • Weigh the desired amount of this compound in a fume hood.

  • Immediately dissolve the reagent in a small amount of anhydrous DMSO or DMF.[4][8][9]

  • This concentrated solution can then be added to the reaction buffer.

4. Reaction Procedure:

  • The biomolecule to be labeled should be dissolved in an amine-free buffer at pH 8.3-8.5.[8][9]

  • Add the dissolved NHS ester solution to the biomolecule solution and mix thoroughly.[9]

  • The reaction can be incubated for 1-4 hours at room temperature or overnight on ice.[8][9]

  • Monitor the pH during large-scale reactions, as the hydrolysis of the NHS ester can cause the mixture to become acidic.[8][9]

5. Post-Reaction Quenching and Purification:

  • The reaction can be quenched by adding an amine-containing buffer like Tris-buffered saline (TBS) or glycine.[4]

  • Purify the resulting conjugate using appropriate methods such as dialysis, gel filtration, or chromatography to remove unreacted PEG reagent and byproducts like N-hydroxysuccinimide.[4][8][9]

IV. Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of accordingly.

  • Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips should be collected in a designated, sealed chemical waste container.

  • Liquid Waste: Unused reconstituted reagent, reaction mixtures, and purification fractions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. The container should be appropriate for organic and aqueous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

V. Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Disposal Receive Receive Shipment Store Store at <= -20°C (Desiccated) Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Weigh Weigh Reagent Don_PPE->Weigh Dissolve Dissolve in Anhydrous DMSO or DMF Weigh->Dissolve React Add to Biomolecule in Buffer (pH 8.3-8.5) Dissolve->React Purify Quench and Purify Conjugate React->Purify Solid_Waste Dispose of Contaminated Solid Waste Purify->Solid_Waste Liquid_Waste Dispose of Liquid Waste Purify->Liquid_Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.